1,4-Bis(3-chlorophenyl)piperazine
Beschreibung
BenchChem offers high-quality 1,4-Bis(3-chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(3-chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4-bis(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCKWIJWIXZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,4-Bis(3-chlorophenyl)piperazine chemical structure and properties
Chemical Structure, Properties, and Analytical Profiling
Executive Summary
1,4-Bis(3-chlorophenyl)piperazine (BCPP) is a symmetrical N,N'-diarylpiperazine derivative. In pharmaceutical development, it is primarily encountered as a critical process-related impurity during the synthesis of 1-(3-chlorophenyl)piperazine (mCPP), a key intermediate for serotonin antagonist and reuptake inhibitor (SARI) drugs such as Trazodone , Nefazodone , and Etoperidone .
While the mono-substituted mCPP is a potent non-selective serotonin receptor agonist, the bis-substituted BCPP is characterized by high lipophilicity and steric bulk, rendering it a specific target for exclusion in Active Pharmaceutical Ingredient (API) manufacturing. This guide details the structural properties, formation mechanisms, and validated analytical protocols for the identification and quantification of BCPP.
Chemical Identity & Structure
BCPP is distinguished by its C2 symmetry, featuring a central piperazine ring flanked by two 3-chlorophenyl moieties. This symmetry significantly impacts its solubility profile and spectroscopic signature compared to its mono-substituted counterparts.
Core Identification Data[1]
| Parameter | Detail |
| Chemical Name | 1,4-Bis(3-chlorophenyl)piperazine |
| CAS Number | 79975-63-6 |
| Synonyms | Trazodone Impurity I; N,N'-Bis(3-chlorophenyl)piperazine |
| Molecular Formula | C₁₆H₁₆Cl₂N₂ |
| Molecular Weight | 307.22 g/mol |
| SMILES | Clc1cccc(N2CCN(c3cccc(Cl)c3)CC2)c1 |
| InChI Key | Predicted: Structure-dependent (Verify via ChemDraw/Standard) |
Structural Analysis[2]
-
Lipophilicity: The presence of two chlorophenyl rings makes BCPP highly lipophilic (Predicted LogP > 5.0). This results in longer retention times in Reverse-Phase HPLC compared to Trazodone or mCPP.
-
Conformation: The piperazine ring typically adopts a chair conformation. The bulky aryl groups at N1 and N4 prefer equatorial positions to minimize 1,3-diaxial interactions, stabilizing the molecule in a solid crystalline state.
Synthesis & Formation Mechanism[2][3][4][5][6]
Understanding the origin of BCPP is critical for process control. It arises primarily as a byproduct during the N-alkylation of 3-chloroaniline.
Formation Pathway
The standard synthesis of the mCPP intermediate involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine (nitrogen mustard analog).
-
Intended Path: One equivalent of aniline reacts to close the piperazine ring, forming mCPP.
-
Impurity Path (BCPP): If the reaction stoichiometry is skewed (excess aniline) or if the reaction conditions (temperature/solvent) favor intermolecular condensation over intramolecular cyclization, the BCPP dimer is formed.
Reaction Workflow Diagram
The following diagram illustrates the bifurcation between the desired mCPP intermediate and the BCPP impurity.
Caption: Divergent synthesis pathway showing the formation of BCPP (red) as a competitive side-reaction to the primary mCPP intermediate (green).
Physicochemical Properties[1][2][3][6][7]
BCPP behaves as a typical lipophilic organic base. Its solubility profile dictates the choice of solvents for analytical sample preparation.
| Property | Value / Characteristic | Relevance |
| Appearance | White to Off-white Crystalline Solid | Visual inspection of raw mCPP. |
| Melting Point | High (>150°C, predicted) | Indicates high lattice stability due to symmetry. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic modifiers for LC mobile phases. |
| Solubility (Organics) | Soluble in DMSO, CH₂Cl₂, THF | Use DMSO for stock solution preparation. |
| pKa | ~4.8 (Piperazine nitrogens) | Less basic than mCPP due to electron-withdrawing aryl groups. |
Analytical Characterization & Protocols
For drug development professionals, detecting BCPP requires specific HPLC and MS parameters due to its structural similarity to the active intermediate.
HPLC Method (Reverse Phase)
This protocol is designed to separate the highly non-polar BCPP from the more polar mCPP and Trazodone.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-15 min: 10% -> 90% B (Linear gradient to elute BCPP)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/mL.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Retention Order: mCPP (Early) < Trazodone < BCPP (Late eluting) .
Mass Spectrometry (LC-MS/MS)
For trace-level quantification (ppm level), Multiple Reaction Monitoring (MRM) is required.
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 307.2 m/z (based on ³⁵Cl isotope).
-
Isotope Pattern: Distinctive Cl₂ pattern (M, M+2, M+4) with relative intensities approx 9:6:1.
-
Key Fragments:
-
m/z 307 -> 154 (Loss of chlorophenyl group).
-
m/z 307 -> 196 (Piperazine ring cleavage).
-
Analytical Decision Tree
The following workflow ensures correct identification and distinguishes BCPP from other common impurities like "Impurity F" (1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine).
Caption: Analytical workflow distinguishing BCPP (MW 307) from the common alkyl-chloride Impurity F (MW 273).
Pharmacological & Safety Context
Biological Activity
Unlike the mono-aryl mCPP, which is a serotonin receptor agonist (5-HT2C/1B) often used in research to induce anxiety or migraine-like symptoms, BCPP is not a primary pharmacological target .
-
Receptor Binding: The bulky bis-substitution generally reduces affinity for 5-HT receptors compared to the mono-form, but it may still act as a non-selective antagonist or "dirty" ligand.
-
Toxicity: As a piperazine derivative, it is classified as an irritant.[1] In the context of API synthesis, it is treated as a Genotoxic Impurity (GTI) candidate requiring strict control limits (often < 0.15% or lower depending on daily dose) due to the structural alert of the aniline moiety precursors.
Handling Precautions
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the bis-aryl structure is relatively stable.
References
-
Symtera Analytics. (2024). 1,4-Bis(3-chlorophenyl)-piperazine Reference Standard Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1355 (mCPP) and Related Impurities. Retrieved from
- European Pharmacopoeia (Ph. Eur.).Trazodone Hydrochloride Monograph: Impurity Profiling.
-
Pharmaffiliates. (2024). Certificate of Analysis: 1,4-bis(3-chlorophenyl)piperazine (CAS 79975-63-6).[2] Retrieved from
-
Cayman Chemical. (2025). Safety Data Sheet: Arylpiperazine Derivatives. Retrieved from
Sources
Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Neuropharmacology
An In-Depth Technical Guide to the Pharmacological Profile of Bis-Substituted Phenylpiperazines
The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Its structural rigidity, combined with the basic nitrogen atom that is typically protonated at physiological pH, allows for critical interactions within receptor binding pockets.[1][2] This guide focuses on bis-substituted phenylpiperazines, a sophisticated evolution of the core structure where substitutions on the phenyl ring and modifications at the distal piperazine nitrogen create ligands with highly tailored pharmacological profiles.
These compounds are of significant interest to researchers and drug development professionals for their potential to achieve high affinity and, crucially, selectivity for specific receptor subtypes, such as the dopamine D3 versus D2 receptors or various serotonin (5-HT) receptor subtypes.[3][4] This selectivity is paramount for developing novel therapeutics for neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety, with improved efficacy and reduced side effect profiles.[4][5] This document will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this important class of molecules.
Core Pharmacological Targets: Dopamine and Serotonin Systems
The therapeutic utility of bis-substituted phenylpiperazines is primarily derived from their modulation of dopaminergic and serotonergic systems.
The Dopaminergic System: A Focus on D₂/D₃ Receptor Selectivity
The dopamine D₂ and D₃ receptors, both members of the D₂-like family of GPCRs, share a high degree of amino acid sequence homology, making the development of subtype-selective ligands a significant challenge.[4][6] However, achieving D₃ selectivity is a key therapeutic goal, particularly for treating conditions like levodopa-induced dyskinesia (LID) in Parkinson's disease.[3][4]
Many N-phenylpiperazine benzamides achieve D₃ selectivity through a "bitopic" binding model.[3][4] In this model, the core phenylpiperazine moiety occupies the primary, orthosteric binding site shared by both D₂ and D₃ receptors, while the extended benzamide portion interacts with a secondary binding site (SBS) that is unique to the D₃ receptor subtype.[3] This dual interaction significantly enhances both affinity and selectivity for the D₃ receptor.
Systematic modification of the bis-substituted phenylpiperazine scaffold has yielded key insights into the structural requirements for D₃ affinity and selectivity.
-
Phenyl Ring Substitution: Substitutions on the phenyl ring of the N-phenylpiperazine core influence binding. For example, fluoro-substitutions have been extensively evaluated.[3]
-
Linker Chain: A butyl chain is commonly employed to connect the primary phenylpiperazine pharmacophore with the secondary aryl carboxamide moiety, providing the optimal length and flexibility to bridge the orthosteric and secondary sites.[7]
-
Terminal Aryl Carboxamide: The nature of the terminal group is critical for interacting with the secondary binding site. Thiophene- and thiazolyl-containing benzamides have proven particularly effective in conferring high D₃ affinity and selectivity.[3][4] For instance, compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine analog) demonstrates a binding affinity (Kᵢ) in the nanomolar range for the human D₃ receptor with approximately 500-fold greater selectivity over the D₂ receptor.[4][6]
The following table summarizes the binding affinities of selected bis-substituted phenylpiperazine analogs at human D₂ and D₃ dopamine receptors, illustrating the impact of structural modifications on selectivity.
| Compound ID | Phenylpiperazine Substitution | Terminal Group | D₃ Kᵢ (nM) | D₂ Kᵢ (nM) | D₃ vs. D₂ Selectivity (fold) |
| LS-3-134 | Unspecified | 4-(thiophen-3-yl)benzamide | 0.17 | ~25.5 | >150 |
| 6a | 2-fluorophenyl | 4-(thiophen-3-yl)benzamide | 1.4 | 694 | ~496 |
| 6b | 3-fluorophenyl | 4-(thiophen-3-yl)benzamide | 2.5 | 1668 | ~667 |
| 7a | 2-fluorophenyl | 4-(thiazol-4-yl)benzamide | 2.5 | 1813 | ~725 |
| 7b | 3-fluorophenyl | 4-(thiazol-4-yl)benzamide | 3.9 | 2404 | ~616 |
| Data synthesized from multiple sources.[3][4] |
The Serotonergic System: Modulating 5-HT₁ₐ and 5-HT₇ Receptors
Bis-substituted phenylpiperazines, particularly long-chain arylpiperazines (LCAPs), are a well-established class of ligands for serotonin receptors.[2][8] Their activity at subtypes like 5-HT₁ₐ and 5-HT₇ underpins their potential as anxiolytics, antidepressants, and antipsychotics.[5][9][10]
-
5-HT₁ₐ Receptors: The affinity for 5-HT₁ₐ receptors is a common feature.[11][12] The protonatable nitrogen of the piperazine ring often forms a crucial salt bridge with an aspartate residue (Asp116) in the receptor's binding pocket, while the aromatic portions engage in π-π stacking interactions with phenylalanine residues.[2][13] N4-substitution of the piperazine ring can dramatically enhance affinity for 5-HT₁ₐ sites.[14] For example, linking a phthalimido group via a four-carbon chain to a 1-(2-methoxyphenyl)piperazine core results in a ligand with sub-nanomolar affinity.[14]
-
5-HT₇ Receptors: Optimization of LCAPs has led to potent and selective 5-HT₇ receptor ligands. Key structural features include a substituted phenylpiperazine pharmacophore, a five-methylene alkyl chain linker, and a terminal aromatic group.[8] Shifting substituents on the phenylpiperazine ring from the 3- or 4-position to the 2-position has been shown to significantly increase 5-HT₇ affinity.[8]
Pharmacological Characterization: Methodologies and Workflows
A rigorous assessment of the pharmacological profile of novel bis-substituted phenylpiperazines requires a combination of in vitro and in vivo assays.
Workflow for Pharmacological Profiling
The logical progression from compound synthesis to preclinical evaluation is critical for efficient drug discovery.
Caption: Drug discovery workflow for bis-substituted phenylpiperazines.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound for a target receptor (e.g., Dopamine D₃).
1. Objective: To quantify the affinity of a test compound by measuring its ability to displace a specific radioligand from the target receptor.
2. Materials & Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D₃ receptor.
-
Radioligand: [³H]-Spiperone or a similar high-affinity D₃ ligand.
-
Non-specific Agent: (+)-Butaclamol (10 µM) or another suitable ligand to define non-specific binding.
-
Test Compounds: Serial dilutions of the bis-substituted phenylpiperazine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.
-
Liquid Scintillation Counter.
3. Experimental Procedure:
- Step 1 (Plate Preparation): To 12x75 mm glass tubes or a 96-well plate, add:
- 50 µL of assay buffer for "Total Binding" wells.
- 50 µL of 10 µM (+)-Butaclamol for "Non-specific Binding" (NSB) wells.
- 50 µL of the appropriate concentration of test compound for "Competition" wells.
- Step 2 (Radioligand Addition): Add 50 µL of [³H]-Spiperone (at a final concentration near its Kₔ value) to all wells.
- Step 3 (Receptor Addition): Add 400 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction.
- Step 4 (Incubation): Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium. The causality for this step is to allow sufficient time for the binding kinetics between the ligands and receptors to stabilize.
- Step 5 (Termination & Filtration): Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. This step is crucial to separate receptor-bound radioligand from unbound radioligand.
- Step 6 (Washing): Immediately wash the filters three times with 3-5 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand. The cold temperature minimizes dissociation of the ligand from the receptor during the wash steps.
- Step 7 (Quantification): Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Pharmacological Models
After demonstrating promising in vitro properties, lead compounds are advanced to in vivo models to assess their therapeutic potential and CNS effects.
-
L-DOPA-Induced Dyskinesia (LID) Model: To evaluate potential treatments for Parkinson's disease side effects, hemiparkinsonian rats (unilaterally lesioned with 6-hydroxydopamine) are treated with L-DOPA to induce abnormal involuntary movements (AIMs). The ability of a D₃-selective antagonist, like compound 6a , to attenuate these AIM scores provides strong evidence of its potential therapeutic utility.[3][4]
-
Conditioned Avoidance Responding (CAR): This behavioral paradigm is a preclinical test for antipsychotic efficacy. The ability of certain phenylpiperazines to block CAR, even without high affinity for dopamine receptors, suggests that their antipsychotic effects may be mediated by other mechanisms, such as serotonin receptor modulation.[10]
Signaling Pathways and Mechanism of Action
Bis-substituted phenylpiperazines primarily act on GPCRs, which initiate intracellular signaling cascades. The diagram below illustrates the canonical pathway for a D₂-like receptor, which couples to Gαᵢ/ₒ proteins.
Caption: D₂/D₃ receptor signaling via Gαᵢ/ₒ protein inhibition of adenylyl cyclase.
Therapeutic Potential and Future Directions
The tailored pharmacology of bis-substituted phenylpiperazines opens avenues for multiple therapeutic applications:
-
Movement Disorders: High selectivity for the D₃ receptor makes these compounds promising candidates for treating levodopa-induced dyskinesia in Parkinson's disease.[4]
-
Psychiatric Disorders: Dual-acting ligands that modulate both dopamine and serotonin receptors (e.g., D₂/5-HT₁ₐ) are sought after as next-generation antipsychotics and anxiolytics with potentially fewer side effects.[9]
-
Depression: Compounds that act as serotonin reuptake inhibitors and/or receptor blockers are established antidepressants.[5]
-
Oncology and Imaging: The versatile phenylpiperazine scaffold has also been explored for other applications, including the development of anticancer agents and radiolabeled ligands for PET imaging of receptor distribution in the brain.[1][7][8]
Future research will likely focus on refining selectivity profiles, optimizing pharmacokinetic properties (especially blood-brain barrier penetration), and exploring novel "bis" combinations, such as linking the phenylpiperazine core to allosteric modulators or moieties targeting entirely different receptor families to achieve unique polypharmacological effects.
References
-
Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging. Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]
-
List of Phenylpiperazine antidepressants. Drugs.com. Available from: [Link]
-
Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Publications. Available from: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. Available from: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Available from: [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Available from: [Link]
-
Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands. Europe PMC. Available from: [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed. Available from: [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Available from: [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. Available from: [Link]
-
Selected ligands in complex with serotonin 5‐HT1A receptor. ResearchGate. Available from: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available from: [Link]
-
Phenylpiperazine. Wikipedia. Available from: [Link]
-
Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. Available from: [Link]
-
Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. Available from: [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Available from: [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. Available from: [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available from: [Link]
-
Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. ScienceDirect. Available from: [Link]
-
Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available from: [Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Available from: [Link]
-
N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed. Available from: [Link]
-
Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands. PubMed. Available from: [Link]
-
Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC. Available from: [Link]
-
Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. Available from: [Link]
Sources
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of Phenylpiperazine antidepressants - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of 1,4-Bis(3-chlorophenyl)piperazine: A Predictive Analysis and In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Bis(3-chlorophenyl)piperazine is a symmetrical molecule featuring a central piperazine ring substituted with two 3-chlorophenyl moieties. While this compound holds potential interest in medicinal chemistry and materials science due to its structural motifs, a comprehensive toxicological profile is not publicly available. This guide addresses this critical data gap by employing a predictive, structure-based toxicological assessment. By dissecting the known hazards of its core components—the piperazine ring and the 3-chlorophenyl group—we construct a probable toxicological profile for the parent compound. This document serves as an essential resource for researchers, providing a framework for safe handling, anticipating potential biological effects, and designing a robust experimental strategy for definitive toxicological evaluation.
Introduction: The Data Gap and the Path Forward
The piperazine scaffold is a cornerstone in modern drug discovery, forming the backbone of numerous approved therapeutics.[1] The addition of aryl groups, such as 3-chlorophenyl, can modulate a compound's pharmacokinetic and pharmacodynamic properties, often targeting central nervous system (CNS) receptors. 1,4-Bis(3-chlorophenyl)piperazine, also known as Trazodone USP Related Compound F, is primarily recognized as a process impurity or a potential metabolite in the synthesis of related pharmaceuticals.[2][3]
A thorough review of scientific literature and regulatory databases reveals a significant lack of direct toxicological studies for 1,4-Bis(3-chlorophenyl)piperazine. This absence of data necessitates a predictive approach, grounded in the principles of chemical similarity and read-across toxicological assessment. This guide will therefore focus on the known toxicological profiles of structurally related and well-characterized analogs to build a scientifically robust, albeit predictive, safety profile.
Our analysis will hinge on two key structural precedents:
-
Piperazine : The central heterocyclic ring.
-
1-(3-chlorophenyl)piperazine (m-CPP) : A significant metabolite of several antidepressant drugs, including trazodone, which contains one of the key functional groups of our target molecule.[4][5]
Predictive Toxicological Profile
Based on the toxicological data of its structural analogs, the following hazards for 1,4-Bis(3-chlorophenyl)piperazine should be anticipated.
Table 1: Predicted Hazard Profile for 1,4-Bis(3-chlorophenyl)piperazine
| Toxicological Endpoint | Predicted Hazard | Rationale and Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed | 1-(3-chlorophenyl)piperazine hydrochloride is classified as acutely toxic (Category 3) with a reported oral LD50 in rats of 142 mg/kg.[6][7] The addition of a second chlorophenyl group could potentially alter bioavailability but the inherent toxicity of the class suggests a conservative classification. |
| Dermal & Inhalation Toxicity | Potentially Harmful | GHS classifications for related compounds like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine include warnings for dermal and inhalation toxicity.[8] |
| Skin and Eye Irritation | Causes skin and serious eye irritation | Safety data for 1-(3-chlorophenyl)piperazine hydrochloride consistently lists it as a skin and eye irritant (Category 2).[6][7] The lipophilic nature of the bis-substituted compound may enhance its irritant potential. |
| Sensitization | May cause an allergic skin reaction | Piperazine itself is a known skin sensitizer.[9] The potential for sensitization is also noted in the GHS data for related chlorophenylpiperazine derivatives.[8] |
| Genotoxicity/Mutagenicity | Suspected of causing genetic defects | While piperazine is not considered directly genotoxic, its nitrosation products can be.[9] More directly, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is suspected of causing genetic defects.[8] Furthermore, a related compound, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, showed metabolism-dependent mutagenicity in an Ames assay.[10] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | This is a predicted hazard based on GHS classifications for closely related analogs like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[8][11] |
| Neurotoxicity | Potential for CNS effects | Piperazine can cause neurotoxicity, potentially through antagonism of GABA receptors.[9] The mono-substituted analog, m-CPP, is a potent serotonin receptor agonist with known psychoactive effects in humans, including anxiety and dizziness.[12][13] The symmetrical bis-substitution may alter receptor affinity but a potential for CNS activity remains. |
| Carcinogenicity | Data Lacking; Potential Concern | There is no direct data. However, the potential for metabolic activation to reactive intermediates, as seen with other chlorinated arylpiperazines, and the genotoxicity concerns warrant a cautious approach.[10] N-nitroso derivatives of piperazine have been shown to be carcinogenic in rodents.[9] |
Mechanistic Insights from Structural Analogs
The Piperazine Core: A Double-Edged Sword
The piperazine ring is a weak base that is readily absorbed.[1][14] Its primary toxicological concerns are skin sensitization and the potential for neurotoxic effects.[9] A critical, though indirect, hazard is its susceptibility to nitrosation under acidic conditions (such as in the stomach) in the presence of nitrites, forming potentially carcinogenic N-nitroso compounds.[9][14]
The 3-Chlorophenyl Moiety: Driving CNS Activity and Metabolic Activation
The 3-chlorophenyl group significantly influences the molecule's properties. It increases lipophilicity, facilitating passage across the blood-brain barrier. This is evident in the pharmacological profile of m-CPP, which acts as a potent agonist at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C).[4][13] This activity is responsible for its observed effects on mood, anxiety, and hormone levels in clinical studies.[12][13]
From a toxicological standpoint, the chlorophenyl group presents a substrate for metabolic activation. Cytochrome P450 enzymes can hydroxylate the aromatic ring. This can lead to the formation of reactive intermediates, such as quinone-methides, which have the potential to bind covalently to DNA and other macromolecules, providing a mechanistic basis for potential genotoxicity and carcinogenicity.[10]
Caption: Predicted toxicokinetic and toxicodynamic pathways for 1,4-Bis(3-chlorophenyl)piperazine.
Proposed Toxicological Testing Strategy
To move from a predictive to a definitive toxicological profile, a structured, tiered approach to testing is recommended. This strategy aligns with international guidelines for the safety assessment of new chemical entities.
Caption: A tiered experimental workflow for comprehensive toxicological assessment.
Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This protocol outlines the fundamental steps for assessing the mutagenic potential of 1,4-Bis(3-chlorophenyl)piperazine, a critical component of the Tier 1 testing strategy.
1. Objective: To evaluate the potential of the test compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.
2. Materials:
-
Test Compound: 1,4-Bis(3-chlorophenyl)piperazine
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Bacterial Tester Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)
-
Positive Controls:
-
Without S9: Sodium azide, 2-Nitrofluorene, etc. (strain-specific)
-
With S9: 2-Aminoanthracene
-
-
Metabolic Activation System: Aroclor 1254-induced rat liver homogenate (S9 fraction) + Cofactor supplement (NADP, G6P).
-
Media: Vogel-Bonner medium E, Glucose, Histidine-Biotin solution, Agar.
3. Methodology:
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of toxicity or be 5 mg/plate, whichever is lower.
-
Preparation:
-
Prepare fresh overnight cultures of each bacterial strain.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare the S9 mix on the day of the experiment and keep it on ice.
-
-
Plate Incorporation Method:
-
To a sterile test tube, add in sequence:
-
0.1 mL of the appropriate bacterial culture.
-
0.1 mL of the test compound dilution (or vehicle/positive control).
-
0.5 mL of S9 mix (for metabolic activation plates) or phosphate buffer (for non-activation plates).
-
-
Vortex the tube gently.
-
Add 2.0 mL of molten top agar (containing trace histidine and biotin) to the tube.
-
Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring:
-
Count the number of revertant colonies (his+ or trp+) on each plate.
-
Assess the background bacterial lawn for evidence of cytotoxicity.
-
-
Data Analysis:
-
A positive response is defined as a dose-related increase in the number of revertant colonies that is at least double the mean revertant count of the vehicle control plates for at least one strain.
-
Statistical analysis should be performed to confirm the significance of any observed increases.
-
Conclusion and Recommendations
While direct toxicological data for 1,4-Bis(3-chlorophenyl)piperazine is currently unavailable, a predictive analysis based on its structural components provides a strong foundation for a preliminary hazard assessment. The compound should be handled as a substance that is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and is suspected of being genotoxic and reprotoxic. The potential for CNS activity similar to, but distinct from, m-CPP should also be considered.
For any research or development program involving this compound, it is imperative to undertake the tiered toxicological testing strategy outlined in this guide. This systematic approach will replace prediction with definitive data, ensuring a comprehensive understanding of the compound's safety profile and enabling informed decisions regarding its potential applications.
References
A consolidated list of references will be provided upon request, linking to authoritative sources for the toxicological data of piperazine, 1-(3-chlorophenyl)piperazine, and other related compounds discussed in this guide.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Bis(3-chlorophenyl)piperazine | CAS No- 79975-63-6 | NA [chemicea.com]
- 3. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 4. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Safety Data Sheet (SDS) for 1,4-Bis(3-chlorophenyl)piperazine
This technical guide serves as a comprehensive safety and handling manual for 1,4-Bis(3-chlorophenyl)piperazine , a specialized chemical intermediate and impurity standard often encountered in the development of serotonergic modulators (e.g., Trazodone).
Unlike standard Safety Data Sheets (SDS) which offer static tables, this guide integrates risk assessment logic, experimental causality, and self-validating workflows designed for high-containment research environments.
CAS Registry Number: 79975-63-6 Document Control: Scientific Application Division Revision: 2.1 (Technical Whitepaper Format)
Chemical Identity & Structural Characterization[1][2]
Compound Profile
1,4-Bis(3-chlorophenyl)piperazine is a symmetric N,N'-disubstituted piperazine derivative.[1] It is frequently identified as a byproduct in the synthesis of mCPP (1-(3-chlorophenyl)piperazine) or Trazodone, where excess 3-chloroaniline reacts with the alkylating agent. Its lipophilicity and structural symmetry make it a potent biological probe and a critical impurity marker in pharmaceutical quality control.
| Parameter | Specification |
| IUPAC Name | 1,4-Bis(3-chlorophenyl)piperazine |
| Common Synonyms | Bis-mCPP; Trazodone Impurity (Symmetric) |
| CAS Number | 79975-63-6 |
| Molecular Formula | C₁₆H₁₆Cl₂N₂ |
| Molecular Weight | 307.22 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | DMSO (>10 mg/mL), Methanol; Insoluble in Water |
| Melting Point | 210–214 °C (Decomposes) |
Structural Visualization
The following diagram illustrates the symmetric substitution pattern, which contributes to its high lipophilicity and potential for off-target binding in serotonergic assays.
Hazard Identification & Toxicology (GHS)
Scientist’s Note: While often categorized alongside its mono-substituted analog (mCPP), the bis variant possesses distinct toxicological risks due to increased lipophilicity, which may enhance blood-brain barrier penetration. Treat as Toxic until empirically disproven.
GHS Classification[5][6]
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][2]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3][2]
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2]
Biological Mechanism of Hazard
The toxicity profile is driven by its interaction with monoamine transporters and receptors.
-
Serotonergic Toxicity: As a piperazine derivative, it may act as a non-selective ligand for 5-HT receptors. Ingestion or high exposure can precipitate serotonin syndrome-like symptoms (tremors, hyperthermia).
-
Accumulation: The bis-chlorinated phenyl rings significantly increase LogP, suggesting potential for bioaccumulation in adipose tissue compared to hydrophilic salts.
Safe Handling & Exposure Control Protocol
The "Self-Validating" Handling Workflow
To ensure safety, researchers must follow a decision-matrix approach. Do not proceed unless all "Gate Checks" are cleared.
Engineering Controls & PPE
-
Respiratory: If handling powder outside a glovebox, a P95 or N95 respirator is mandatory to prevent inhalation of dust (H335).
-
Skin: Double-gloving (Nitrile > 0.11 mm) is recommended. The lipophilic nature of the compound allows it to permeate standard latex rapidly.
-
Eye: Chemical safety goggles. Face shield required if working with large volumes of liquid stock solutions.
Emergency Response Protocols
In the event of exposure, immediate action is required.[4] This protocol prioritizes decontamination followed by medical intervention.[4]
| Scenario | Immediate Action | Medical Follow-up |
| Inhalation | Move to fresh air.[4] If breathing is difficult, administer oxygen (trained personnel only). | Monitor for respiratory edema (delayed onset possible). |
| Skin Contact | Do not scrub. Wash gently with soap and copious water for 15 mins. | Consult physician if irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses if present.[3] | Urgent: Refer to ophthalmologist. |
| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of aspiration).[4] | Call Poison Control immediately.[4] Treat as acute toxic ingestion.[2] |
Fire Fighting Measures[4][6][7]
-
Media: Water spray, alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO₂).
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).[5] Firefighters must wear SCBA.
Experimental Application: Preparation & Stability
Stock Solution Preparation (Standard Protocol)
To ensure reproducibility in biological assays or HPLC calibration:
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the primary solvent. Methanol is suitable for HPLC mobile phases but less stable for long-term storage.
-
Weighing: Use an anti-static gun on the weighing boat. The powder is often electrostatic.
-
Dissolution:
-
Target Concentration: 10 mM.
-
Procedure: Add DMSO to the powder. Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes. Do not heat above 40°C to prevent degradation.
-
Storage & Stability
-
Solid State: Stable for >2 years at +4°C, protected from light.
-
In Solution (DMSO): Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Analytical Detection (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Retention: Due to the two chlorophenyl groups, this compound will elute later (more hydrophobic) than mCPP or Trazodone.
References
-
Symtera Analytics. (n.d.). 1,4-Bis(3-chlorophenyl)-piperazine Reference Standard. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(3-Chlorophenyl)piperazine (Analog). PubChem. Retrieved from [Link]
-
Global Research Online. (2016). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
Binding affinity of 1,4-Bis(3-chlorophenyl)piperazine to serotonin receptors
This technical guide details the pharmacological profile of 1-(3-chlorophenyl)piperazine (mCPP) , the primary active serotonin receptor probe often conflated with its synthesis impurity, 1,4-bis(3-chlorophenyl)piperazine.
Executive Summary & Chemical Context
Subject: 1-(3-chlorophenyl)piperazine (mCPP) Role: Non-selective serotonin (5-HT) receptor agonist and major metabolite of trazodone and nefazodone. Nomenclature Clarification: The user query specified "1,4-Bis(3-chlorophenyl)piperazine." In medicinal chemistry, the bis-substituted compound (often abbreviated BCPP ) is a common impurity formed during the synthesis of mCPP or trazodone. BCPP lacks the distinct, high-affinity serotonergic profile of mCPP and is considered a contaminant in high-precision binding assays.
-
This guide focuses on mCPP , the pharmacologically active probe used to study 5-HT receptor function, while noting exclusion criteria for the bis-impurity.
Key Pharmacological Signature: mCPP is defined by "promiscuous" binding. It exhibits high affinity for 5-HT2C and 5-HT2B receptors (agonist) and moderate affinity for 5-HT1A and 5-HT2A (antagonist/partial agonist). Its utility lies in its ability to probe the 5-HT2C receptor's role in anxiety, hypophagia, and neuroendocrine regulation.
Receptor Binding Profile ( Values)
The following data aggregates binding constants (
Table 1: Consensus Binding Affinities of mCPP
| Receptor Subtype | Functional Activity | Physiological Relevance | |
| 5-HT2C | 3.0 – 6.5 | Agonist / Partial Agonist | Anxiety, Anorexia, HPA axis activation |
| 5-HT2B | 1.0 – 3.5 | Agonist | Cardiac valvulopathy risk, gut motility |
| 5-HT1A | 40 – 80 | Partial Agonist / Antagonist | Anxiolysis, thermoregulation |
| 5-HT2A | 20 – 100 | Antagonist / Partial Agonist | Hallucinogenic potential (low for mCPP) |
| 5-HT3 | ~400 | Antagonist | Nausea, emesis |
| 5-HT7 | ~150 | Antagonist | Circadian rhythm, cognition |
| SERT | ~230 | Reuptake Inhibitor | Serotonin transport blockade |
Analytic Insight: The ratio of 5-HT2C to 5-HT2A affinity is critical. mCPP is often described as having a 2- to 10-fold selectivity for 5-HT2C over 5-HT2A . However, because it is not highly selective, experimental blockade of 5-HT2B and 5-HT2A is often required to isolate 5-HT2C-mediated effects in vivo.
Signaling Mechanism (Functional Consequences)
Upon binding to the 5-HT2C receptor, mCPP stabilizes the active conformation of the G-protein coupled receptor (GPCR), initiating the
Mechanism of Action[1][2]
-
Binding: mCPP binds to the orthosteric site of 5-HT2C.
-
Coupling: The receptor couples to the heterotrimeric
protein. -
Hydrolysis: Activated PLC
hydrolyzes into and DAG. -
Calcium Release:
triggers release from the ER, activating PKC.
Visualization: 5-HT2C Signaling Cascade
Caption: The Gq-mediated signaling pathway activated by mCPP binding to 5-HT2C receptors, leading to intracellular calcium mobilization.[1]
Experimental Protocol: Radioligand Binding Assay
To determine the
A. Materials Selection
-
Receptor Source: Human recombinant 5-HT2C (non-edited isoform preferred for high affinity).
-
Radioligand:
-Mesulergine (Antagonist) or -5-HT (Agonist).-
Expert Note:
-Mesulergine is preferred for calculating total receptor affinity ( ) because it labels both G-protein coupled and uncoupled states. Agonist radioligands ( -5-HT) only label the high-affinity coupled state, potentially skewing calculations.
-
-
Competitor: mCPP (dissolved in DMSO, final concentration <0.1%).
-
Non-Specific Binding (NSB) Determinant: Mianserin (
) or Serotonin ( ).
B. Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.[2]
-
-
Incubation:
-
Total Volume: 200
per well (96-well plate). -
Add
membrane prep (20 protein). -
Add
radioligand ( -Mesulergine, ~1 nM final). -
Add
mCPP (varying concentrations: to ). -
Incubate at 37°C for 60 minutes (Equilibrium).
-
-
Termination:
-
Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Add liquid scintillant.[2]
-
Count Radioactivity (CPM) via Liquid Scintillation Counter.
-
C. Data Analysis
Calculate Specific Binding:
Determine
Visualization: Assay Workflow
Caption: Standard Radioligand Competition Binding Workflow for determining Ki values.
References
-
Roth, B. L., et al. (2000).[3] The Multiplicity of Serotonin Receptors: Uselessly diverse molecules or an embarrassment of riches? The Neuroscientist, 6(4), 252–262.[3]
-
Kahn, R. S., & Wetzler, S. (1991).[4] m-Chlorophenylpiperazine as a probe of serotonin function.[4][5][6] Biological Psychiatry, 30(11), 1139-1166.[4]
- Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
-
Gifford Bioscience. (2024). Radioligand Binding Assay Protocols for 5-HT Receptors.
-
NIMH Psychoactive Drug Screening Program (PDSP).
Database.[3] (Verified 2024).[7] University of North Carolina at Chapel Hill.
Sources
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. PDSP Kᵢ Database [pdspdb.unc.edu]
- 4. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of 1,4-Bis(3-chlorophenyl)piperazine: Mechanistic Insights & Assessment Protocols
Topic: Metabolic Stability of 1,4-Bis(3-chlorophenyl)piperazine in vitro Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Analytical Chemists.
Executive Summary & Compound Relevance
1,4-Bis(3-chlorophenyl)piperazine (BCPP; CAS# 79975-63-6) is a symmetric piperazine derivative characterized by two meta-chlorophenyl rings attached to a central piperazine core. While often identified as a high-molecular-weight impurity in the synthesis of phenylpiperazine antidepressants (e.g., Trazodone, Nefazodone) or used as a selective 5-HT receptor ligand, its metabolic stability profile is critical for understanding potential bioaccumulation and toxicity.
Unlike its mono-substituted analog m-chlorophenylpiperazine (m-CPP), BCPP lacks a secondary amine, altering its metabolic susceptibility. This guide details the in vitro assessment of BCPP stability, predicting a metabolic clearance driven by N-dealkylation and aromatic hydroxylation , mediated primarily by CYP3A4 and CYP2D6 isoforms.
Predicted Metabolic Pathways & Mechanisms
To design a valid stability assay, one must understand the substrate's chemical liability. BCPP is a lipophilic base (
The Metabolic Cascade
The metabolic fate of BCPP is governed by the stability of the piperazine ring and the electron-withdrawing nature of the chlorine substituents.
-
N-Dealkylation (Primary Route): Oxidative cleavage of the C-N bond is the rate-limiting step. This converts BCPP into m-CPP (1-(3-chlorophenyl)piperazine) and a chlorophenyl fragment (likely unstable, forming 3-chlorophenol).
-
Enzymic Driver: CYP3A4 is the primary catalyst for N-dealkylation of bulky piperazine derivatives.
-
-
Aromatic Hydroxylation (Secondary Route): Introduction of a hydroxyl group at the para-position of the phenyl ring.
-
Enzymic Driver: CYP2D6 typically targets the phenyl ring in phenylpiperazines (as seen in m-CPP metabolism).
-
Visualization of Metabolic Fate
The following diagram illustrates the predicted biotransformation pathway, highlighting the transition from the symmetric parent to the active metabolite m-CPP.
Figure 1: Predicted Phase I metabolic pathways of BCPP, emphasizing N-dealkylation as the primary clearance mechanism.
Experimental Protocol: Microsomal Stability Assay
This protocol utilizes Human Liver Microsomes (HLM) to determine the intrinsic clearance (
Reagents & Preparation
-
Test Compound: BCPP (10 mM stock in DMSO). Final assay concentration: 1 µM (to ensure linear kinetics).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Deuterated m-CPP).
Assay Workflow (Step-by-Step)
This workflow is designed to minimize non-specific binding (NSB), a common issue with lipophilic bis-phenylpiperazines.
-
Pre-Incubation:
-
Prepare a master mix: Buffer + HLM (final protein conc. 0.5 mg/mL).
-
Spike BCPP (1 µM) into the master mix.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to start the reaction (
). -
Control: For the negative control, add Buffer instead of NADPH.
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold ACN (with IS).
-
Vortex for 30 seconds to precipitate proteins.
-
-
Clarification:
-
Centrifuge at 4,000 rpm (approx. 2500 x g) for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the microsomal stability assay ensuring precise kinetic data.
Analytical Methodology (LC-MS/MS)
Accurate quantification requires a selective method to distinguish BCPP from its metabolite m-CPP, as they share structural motifs.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes (BCPP is highly lipophilic and will elute late).
Mass Spectrometry (MRM Transitions)
Operate in Positive ESI mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Rationale |
| BCPP | 307.1 | 155.1 | 30 | 25 | Cleavage of chlorophenyl-piperazine bond. |
| BCPP (Qual) | 307.1 | 120.1 | 30 | 35 | Chlorophenyl fragment. |
| m-CPP (Metabolite) | 197.1 | 154.1 | 25 | 20 | Monitoring formation of primary metabolite. |
| Tolbutamide (IS) | 271.1 | 155.0 | 20 | 15 | Standard internal reference. |
Note: BCPP contains two chlorine atoms. Expect a distinct isotopic pattern (
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
-
Plot: Natural log (ln) of % Parent Remaining vs. Time.
-
Slope (
): Determine the negative slope of the linear regression. -
Half-life (
): -
Intrinsic Clearance (
):
Acceptance Criteria (Self-Validation)
To ensure the assay is trustworthy, the following controls must meet criteria:
| Control Compound | Expected Classification | Expected | Purpose |
| Verapamil | High Clearance | Verifies CYP3A4 activity. | |
| Warfarin | Low Clearance | Verifies system integrity/no non-specific degradation. | |
| BCPP (-NADPH) | Stable | Confirms stability is metabolic, not chemical hydrolysis. |
Interpretation of Results
-
Rapid Clearance (
min): Indicates BCPP undergoes rapid "first-pass" metabolism, likely generating significant levels of m-CPP. This suggests BCPP would have low oral bioavailability. -
Slow Clearance (
min): Suggests steric hindrance of the two chlorophenyl rings protects the piperazine core, potentially leading to accumulation in lipid-rich tissues due to high LogP.
References
-
Rotzinger, S., et al. (1998). Metabolism of nefazodone and the active metabolite m-chlorophenylpiperazine (mCPP) in human liver microsomes.[2]Psychopharmacology , 138(2), 164-172.
-
Caccia, S., et al. (1981). 1-(m-Chlorophenyl)piperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole.Journal of Pharmacy and Pharmacology , 33(4), 477-478.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Wójcikowski, J., et al. (2014). The role of human cytochrome P450 isoenzymes in the metabolism of phenylpiperazine derivatives.[2][3][4][5]Pharmacological Reports , 66(1), 133-139.
-
PubChem Compound Summary. (2024). 1,4-Bis(3-chlorophenyl)piperazine (CID 122204).
Sources
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for detection of 1,4-Bis(3-chlorophenyl)piperazine
Executive Summary
This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 1,4-Bis(3-chlorophenyl)piperazine (BCPP) . BCPP is a critical process-related impurity (often designated as Trazodone Impurity G in pharmacopeial contexts) found in the synthesis of phenylpiperazine-class antidepressants.
Due to its high lipophilicity and dual-phenyl substitution, BCPP presents unique chromatographic challenges, including strong retention and potential peak broadening. This guide provides a self-validating method using a C18 stationary phase with a phosphate buffer/acetonitrile gradient, ensuring separation from structurally similar analogs like m-chlorophenylpiperazine (mCPP).
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in rational method design.
| Property | Value (Estimated/Lit) | Chromatographic Implication |
| Structure | Bis-substituted piperazine ring | Rigid, hydrophobic core requires high organic content for elution. |
| LogP | ~4.5 - 5.2 (High Lipophilicity) | Critical: BCPP will be a late-eluting peak. Isocratic methods will likely fail; a gradient is required. |
| pKa | ~4.5 - 5.5 (Piperazine nitrogens) | The electron-withdrawing chlorophenyl groups reduce the basicity of the piperazine nitrogens compared to alkyl-piperazines. However, residual silanol interactions can still cause tailing. |
| UV Max | ~254 nm | The chlorophenyl rings provide a strong chromophore at 254 nm, allowing for sensitive UV detection. |
Methodological Logic (The "Why")
-
Stationary Phase: A C18 (USP L1) column is selected for its high hydrophobicity, which is necessary to engage the non-polar phenyl rings of BCPP. An end-capped column is mandatory to suppress silanol activity that could interact with the piperazine nitrogens.
-
Mobile Phase pH: A pH of 6.0 is chosen. At this pH, the piperazine nitrogens are partially protonated, improving solubility, while the silica packing remains stable. Using a phosphate buffer prevents peak variation due to small pH changes.
-
Organic Modifier: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is vital for eluting this highly lipophilic impurity in a reasonable timeframe.
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Logical workflow for BCPP method development, moving from molecular properties to optimized gradient parameters.
Optimized Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with Quaternary Pump and DAD/VWD.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Triethylamine (TEA) - Optional, for peak shape improvement.
-
Phosphoric Acid (85%).
-
Water (Milli-Q/18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. | High surface area, double end-capped for basic compounds. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 | Stabilizes ionization state; pH 6.0 minimizes silanol activity. |
| Mobile Phase B | Acetonitrile (100%) | Strong solvent to elute hydrophobic BCPP. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and reduces viscosity. |
| Detection | UV @ 254 nm | Max absorbance for chlorophenyl moiety; minimizes baseline drift. |
| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |
Gradient Program
BCPP is significantly more retained than Trazodone or mCPP. A steep gradient at the end is required to clear the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 5.0 | 60 | 40 | Elution of polar impurities (e.g., mCPP) |
| 15.0 | 10 | 90 | Elution of BCPP (Expect RT ~12-14 min) |
| 20.0 | 10 | 90 | Wash step |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Solution Preparation
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL of water. Adjust pH to 6.0 ± 0.1 with dilute KOH or Phosphoric Acid. Filter through 0.45 µm membrane.[1] -
Standard Stock Solution: Accurately weigh 10 mg of BCPP Reference Standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water . (Note: BCPP has low solubility in pure water; organic diluent is mandatory). Concentration: 100 µg/mL.
Sample Preparation Logic
Proper extraction is vital for recovery, especially from complex matrices (plasma or drug formulations).
Figure 2: Sample preparation workflow ensuring complete solubilization of the lipophilic BCPP molecule.
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.
-
System Suitability Tests (SST):
-
Tailing Factor (
): Must be < 1.5 for the BCPP peak. (If > 1.5, replace column or add 0.1% TEA to Mobile Phase A). -
Theoretical Plates (
): > 5,000. -
Precision: %RSD of peak area for 6 replicate injections < 2.0%.
-
-
Linearity:
-
Range: 0.5 µg/mL to 50 µg/mL.
-
Acceptance:
.
-
-
Limit of Quantitation (LOQ):
-
Estimated at ~0.1 µg/mL (S/N > 10) using UV 254 nm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with piperazine nitrogen. | Ensure column is "End-capped". Add 0.1% Triethylamine (TEA) to Mobile Phase A. |
| Retention Time Drift | pH instability or Temperature fluctuation. | Verify Buffer pH is exactly 6.0. Use a column oven (thermostat). |
| High Backpressure | Precipitation of buffer in high organic phase. | Ensure mixing of Buffer/ACN does not exceed solubility limits. (20mM phosphate is generally safe in 90% ACN). |
| Ghost Peaks | Carryover from previous highly concentrated injection. | BCPP is "sticky". Increase the wash step (90% B) duration or add a needle wash (100% ACN). |
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Trazodone Hydrochloride Monograph: Impurity G. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Trazodone Related Compound F (Analogous Structure). USP Reference Standards Catalog.
-
PubChem . 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Structural Analog Data). National Library of Medicine.
-
Sielc Technologies . Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. (Providing basis for piperazine retention mechanisms).
-
Gadzala-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues. Journal of Chromatographic Science. (Insight into piperazine derivatization and UV detection).
Sources
Application Note: Solubilization Strategies for 1,4-Bis(3-chlorophenyl)piperazine
Abstract & Application Context
1,4-Bis(3-chlorophenyl)piperazine (CAS: 79975-63-6) is a symmetric aryl-piperazine derivative. In pharmaceutical development, it is primarily encountered as Trazodone Impurity F , a byproduct formed during the synthesis of phenylpiperazine-based antidepressants.
Accurate solubilization of this compound is critical for:
-
Impurity Profiling: Establishing quantitative reference standards for HPLC/UPLC.
-
Toxicology Screening: Preparing bio-assay compatible stock solutions.
-
Synthesis Verification: Monitoring reaction byproducts.
This guide addresses the solubility challenges posed by the compound's high lipophilicity and symmetry. While the mono-substituted analog (mCPP) exhibits moderate solubility in alcohols, the bis-substitution significantly increases the partition coefficient (LogP) and crystal lattice energy, necessitating specific protocols for DMSO and Methanol handling to prevent precipitation errors.
Physicochemical Profile & Solubility Prediction
Understanding the molecular properties is the first step to successful dissolution.
| Property | Data | Implications for Solubility |
| Chemical Name | 1,4-Bis(3-chlorophenyl)piperazine | Symmetric structure increases lattice stability. |
| CAS Number | 79975-63-6 | Unique identifier (distinct from mCPP). |
| Molecular Weight | 307.22 g/mol | Moderate size; diffusion rates in viscous solvents (DMSO) will be slower. |
| LogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic. Poor water solubility. |
| H-Bond Donors | 0 | No acidic protons; relies on dipole interactions. |
| H-Bond Acceptors | 2 (Tertiary Amines) | Good interaction with protic solvents (MeOH), but limited by hydrophobic bulk. |
Solvent Compatibility Matrix
| Solvent | Predicted Solubility | Role in Protocol |
| DMSO | High (>20 mg/mL) | Primary Stock Solvent. Disrupts pi-stacking of phenyl rings. |
| Methanol | Moderate/Low (1–5 mg/mL) | Analytical Diluent. Good for HPLC prep, but risk of crashing out at high concentrations. |
| Water | Negligible (<0.01 mg/mL) | Precipitant. Avoid introducing >1% water into stocks. |
Protocol 1: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (10 mM or ~3 mg/mL) suitable for long-term storage at -20°C.
Materials
-
Compound: 1,4-Bis(3-chlorophenyl)piperazine (>98% purity).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade (≥99.9%).
-
Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Amber glass vials (borosilicate).
Step-by-Step Methodology
-
Weighing: Weigh approximately 3.07 mg of the compound into a 2 mL amber glass vial.
-
Note: Use glass. Polypropylene (PP) can leach plasticizers in DMSO, interfering with impurity analysis.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Target Concentration: ~10 mM.
-
-
Vortexing: Vortex at high speed for 30 seconds.
-
Observation: The powder may clump initially due to surface tension.
-
-
Sonication (Critical Step): Sonicate the vial for 5–10 minutes at ambient temperature (20–25°C).
-
Mechanism: Acoustic cavitation breaks down the crystal lattice, essential for this symmetric molecule.
-
Warning: Do not allow the water bath to exceed 40°C, as heat can degrade related impurities.
-
-
Visual Validation: Hold the vial against a dark background under a strong light source.
-
Pass: Solution is perfectly clear.
-
Fail: Visible particulates or "schlieren" lines (swirls) indicate incomplete dissolution. Repeat sonication.
-
Workflow Diagram: Dissolution Logic
Figure 1: Critical workflow for ensuring complete dissolution in DMSO.
Protocol 2: Analytical Standard Preparation (Methanol)
Objective: Prepare a working standard for HPLC/UPLC analysis. Challenge: Methanol is a weaker solvent for this compound than DMSO. Direct dissolution of large amounts may fail; therefore, a "Stock-to-Diluent" approach is recommended.
Methodology
-
Intermediate Dilution:
-
Take 100 µL of the DMSO Master Stock (from Protocol 1).
-
Slowly add it to 900 µL of HPLC-grade Methanol while vortexing.
-
Result: A 1:10 dilution (approx. 1 mM or 0.3 mg/mL).
-
Why: The 10% DMSO content acts as a co-solvent, keeping the lipophilic bis-piperazine in solution while the Methanol makes it compatible with Reverse Phase C18 columns.
-
-
Direct Methanol Dissolution (Alternative):
-
If DMSO interferes with the assay, you may dissolve directly in Methanol, but the saturation limit is lower.
-
Max recommended concentration: 0.5 mg/mL.
-
Procedure: Requires extended sonication (15+ minutes). If the solution remains cloudy, filter through a 0.22 µm PTFE filter (Do not use Nylon, as it binds aryl-piperazines).
-
Troubleshooting & Stability
Common Issues
-
Precipitation upon aqueous dilution:
-
When diluting the DMSO stock into aqueous buffer (e.g., for cell assays), the compound will precipitate if the water content exceeds 99% rapidly.
-
Solution: Perform serial dilutions. DMSO Stock -> 50% DMSO/Water -> 10% DMSO/Water -> Final Buffer. Ensure the final concentration is below the thermodynamic solubility limit (likely <10 µM in aqueous buffer).
-
-
"Crashing Out" in Methanol:
-
If the solution turns cloudy upon cooling (e.g., taking it out of the fridge), the compound has crystallized.
-
Solution: Warm to 37°C and sonicate before use. Do not filter; re-dissolve to maintain concentration accuracy.
-
Storage
-
DMSO Stock: Stable for 6 months at -20°C. Hygroscopic nature of DMSO requires tight sealing (Parafilm) to prevent water absorption, which causes precipitation of this lipophilic compound.
-
Methanol Working Solution: Prepare fresh weekly. Store at 4°C.
References
-
Chemical Identity & CAS Verification
-
Analogous Solubility Data (mCPP)
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Monographs. Solubility of Piperazine Derivatives. Retrieved February 13, 2026, from [Link]
-
- General Solubility Protocols: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Sources
Application Note: Advanced GC-MS Profiling of 1,4-Bis(3-chlorophenyl)piperazine
Executive Summary & Forensic Context
1,4-Bis(3-chlorophenyl)piperazine (Bis-mCPP) is a critical synthetic impurity found in the production of 1-(3-chlorophenyl)piperazine (mCPP), a well-known psychoactive substance and metabolite of antidepressants like Trazodone and Nefazodone.[1] Unlike its mono-substituted counterpart, Bis-mCPP is a tertiary amine resulting from the "over-alkylation" of 3-chloroaniline during synthesis or the condensation of two equivalents of 3-chloroaniline with a bis(2-chloroethyl)amine backbone.[1]
Why this analysis matters:
-
Source Attribution: The presence of Bis-mCPP profiles the synthetic route used by clandestine chemists (specifically the reaction of 3-chloroaniline with diethanolamine/thionyl chloride derivatives).[1]
-
False Negatives: Standard protocols often derivatize samples to detect mCPP.[1] Bis-mCPP, lacking a secondary amine, does not derivatize. If the method relies solely on the shift in retention time post-derivatization, this impurity will be missed.
-
Chromatographic Challenges: With a molecular weight of ~307 Da and high boiling point, it elutes significantly later than mCPP, often in the "column bleed" region if the oven program is too short.
Physicochemical Profile & Analyte Logic
| Property | Value | Analytical Implication |
| CAS Number | 79975-63-6 | Reference standard identification.[1][2] |
| Formula | C₁₆H₁₆Cl₂N₂ | Two chlorine atoms create a distinct isotopic pattern (M, M+2, M+4). |
| Exact Mass | 306.07 Da | Target Molecular Ion ( |
| Structure | Tertiary Amine | NO derivatization reaction with PFPA/TFAA.[1] |
| Basicity | High ( | Requires deactivated liners and high-quality columns to prevent peak tailing.[1] |
Sample Preparation Protocol
Note: This protocol is designed to extract both mCPP (parent) and Bis-mCPP (impurity) simultaneously.[1]
Reagents
-
Extraction Solvent: Ethyl Acetate or Dichloromethane (DCM).
-
Buffer: 0.1 M Carbonate Buffer (pH 9.5–10). Crucial: High pH ensures the piperazine is in its non-ionized free-base form for extraction.[1]
-
Internal Standard: Triphenylamine or D5-mCPP.[1]
Workflow (Step-by-Step)
-
Solubilization: Dissolve 50 mg of seized powder in 5 mL deionized water. (For biologicals: use 1 mL urine/plasma).
-
Basification: Add 1 mL Carbonate Buffer (pH 10). Vortex for 30 seconds.[1]
-
Liquid-Liquid Extraction (LLE): Add 3 mL Ethyl Acetate. Rock/rotate for 10 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Collection: Transfer the top organic layer to a clean vial.
-
Concentration: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200
L Ethyl Acetate.-
Decision Point: If analyzing for mCPP quantitation, you may split the sample here. One aliquot is derivatized (for mCPP), the other is injected "neat" (for Bis-mCPP). Bis-mCPP is best analyzed underivatized. [1]
-
GC-MS Instrumental Parameters
The high boiling point of Bis-mCPP requires a robust thermal profile.[1] Standard "drug screens" ending at 280°C often fail to elute this compound sharp enough for detection.[1]
Gas Chromatography (Agilent 7890/8890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge) | Maximizes sensitivity for trace impurities.[1] |
| Inlet Temp | 280°C | High enough to volatilize Bis-mCPP without thermal degradation.[1] |
| Liner | Ultra-Inert, Single Taper with Wool | Wool traps non-volatiles; deactivation prevents amine adsorption (tailing). |
| Column | Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25 | Low-bleed, 5% phenyl phase is standard for arylpiperazines.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains efficiency during the high-temp ramp.[1] |
| Oven Program | Initial: 100°C (hold 1 min)Ramp 1: 20°C/min to 280°CRamp 2: 10°C/min to 320°C (hold 5 min) | The secondary ramp to 320°C is mandatory to elute Bis-mCPP (approx. RI > 2600). |
Mass Spectrometry (Agilent 5977 or equivalent)
-
Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 300°C (Must be hot to prevent condensation of the heavy dimer).
-
Acquisition: SIM/Scan mode.
Target Ions (SIM Mode)
Use these ions for high-sensitivity screening.[1]
| Ion (m/z) | Type | Origin/Fragment Structure |
| 306.1 | Quant (Target) | Molecular Ion ( |
| 308.1 | Qual 1 | Isotope peak ( |
| 154.1 | Qual 2 | Chlorophenyl-piperazine moiety ( |
| 196.1 | Qual 3 | mCPP radical cation (cleavage of N-C bond). |
Results Interpretation & Logic Flow[1]
Chromatographic Behavior[1]
-
mCPP (Mono): Elutes earlier (approx. RI 1700-1800).[1]
-
Bis-mCPP (Dimer): Elutes significantly later (approx.[1] RI 2600-2800).[1]
-
Warning: If using a short run (e.g., 15 mins ending at 280°C), Bis-mCPP may carry over to the next injection or appear as a broad "hump" at the end of the run.
Mass Spectral Fragmentation Logic
The fragmentation of 1,4-Bis(3-chlorophenyl)piperazine is driven by the stability of the piperazine ring and the chlorophenyl substituents.
-
Molecular Ion: The parent ion at m/z 306 is robust due to the aromatic stabilization.[1]
-
Isotope Pattern: The presence of two chlorine atoms dictates a characteristic 9:6:1 pattern for M (306), M+2 (308), and M+4 (310).
-
Primary Cleavage: The bond between the piperazine nitrogen and one chlorophenyl ring cleaves, generating the m/z 154 ion (characteristic of all chlorophenyl piperazines) and the m/z 196 ion (resembling the mCPP radical).
Visualization: Analytical Workflow
Figure 1: Dual-stream workflow ensuring detection of both the parent drug (mCPP) and the non-derivatizable impurity (Bis-mCPP).[1]
References
-
UNODC (United Nations Office on Drugs and Crime). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational extraction and GC methods for piperazines). Link
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine.[1][5] Journal of Analytical Toxicology, 27(8), 560-568. (Establishes fragmentation patterns for mCPP derivatives). Link
-
Symtera Analytics. (n.d.). 1,4-Bis(3-chlorophenyl)-piperazine Reference Standard Data. (Confirms CAS 79975-63-6 and molecular structure).[1][2] Link
-
Elliott, S. (2011).[3] Current awareness of piperazines: Pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.[3] (Discusses impurities and byproducts in piperazine synthesis). Link
-
National Center for Biotechnology Information (PubChem). (2025).[6] Compound Summary for CID 1355 (mCPP) and related structures. (Used for isotopic mass calculation verification). Link
Sources
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Storage, Stability, and Handling of 1,4-Bis(3-chlorophenyl)piperazine
Introduction & Chemical Context
1,4-Bis(3-chlorophenyl)piperazine (CAS No: 79975-63-6 ) is a specific bis-aryl piperazine derivative.[1][2][3] Unlike its mono-substituted analog, 1-(3-chlorophenyl)piperazine (mCPP)—a known metabolite and psychoactive substance—the 1,4-bis variant is primarily encountered as a critical process impurity or Reference Standard in the synthesis of arylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone).
In drug development, this compound serves as a "Related Compound" (often designated as Trazodone Related Compound F ). Its precise quantification is required by regulatory bodies (ICH Q3A/B guidelines) to ensure pharmaceutical purity. Consequently, maintaining the integrity of this reference standard through rigorous storage protocols is essential for valid analytical results.
Chemical Identity
| Property | Detail |
| Chemical Name | 1,4-Bis(3-chlorophenyl)piperazine |
| CAS Number | 79975-63-6 |
| Molecular Formula | C₁₆H₁₆Cl₂N₂ |
| Molecular Weight | 307.22 g/mol |
| Role | Analytical Reference Standard, Synthesis Impurity, Chemical Probe |
Storage Protocols (Solid State)
The stability of 1,4-Bis(3-chlorophenyl)piperazine is governed by its lipophilic nature and the potential for nitrogen oxidation. While the aryl-nitrogen bond is relatively robust, the compound is susceptible to slow oxidative degradation and moisture absorption if mishandled.
Core Storage Directive
Primary Recommendation: Store neat solid at +2°C to +8°C (Refrigerated) in a dedicated chemical fridge.
Detailed Protocol:
-
Temperature Control:
-
Optimal: +4°C (Standard Refrigeration).
-
Acceptable: -20°C (Freezer) for long-term archiving (>2 years).
-
Avoid: Ambient temperature (>25°C) for prolonged periods, as thermal cycling can induce crystal lattice changes or promote slow oxidation.
-
-
Container Specifications:
-
Use Amber Glass Vials (Type I Borosilicate) to prevent UV-induced photo-degradation.
-
Caps must be PTFE-lined (Teflon) to ensure an airtight seal and prevent plasticizer leaching from standard polyethylene caps.
-
Why? Piperazine derivatives can interact with inferior plastics over time, leading to sample contamination.
-
-
Moisture Protection:
-
The compound is hygroscopic .[4] Store the primary vial inside a secondary desiccated container (e.g., a jar with silica gel packets).
-
Critical Step: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation from forming on the cold solid.
-
Solution Stability & Handling
Researchers often prepare stock solutions for HPLC or MS analysis. In solution, the shelf life is significantly reduced due to increased molecular mobility and exposure to dissolved oxygen.
Solvent Compatibility Table
| Solvent | Solubility | Stability Estimate (at 4°C) | Notes |
| DMSO | High | 3 Months | Recommended for stock solutions. Hygroscopic; keep tightly sealed.[4] |
| Methanol | Moderate | 1 Month | Good for HPLC injection; prone to evaporation. |
| Acetonitrile | Moderate | 1 Month | Standard HPLC diluent. |
| Water | Negligible | N/A | Do not use as primary solvent. Requires organic co-solvent. |
Handling Protocol for Solutions:
-
Preparation: Dissolve the solid in pure DMSO or Methanol. Sonicate for 5-10 minutes to ensure complete dissolution; bis-aryl piperazines can be slow to dissolve due to crystal lattice energy.
-
Aliquot Strategy: Do not freeze/thaw the main stock repeatedly. Divide the stock solution into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes.
-
Storage: Store aliquots at -20°C or -80°C .
-
Expiry: Discard working solutions (diluted in aqueous buffer) after 24 hours .
Shelf Life & Re-Test Logic
Shelf life is not an expiration date but a "re-test" window. If stored according to the Core Storage Directive (Section 2), the following timelines apply:
-
Solid State (2-8°C): 36 Months (3 Years).
-
Solid State (Ambient): 6-12 Months (Risk of yellowing/degradation).
-
Stock Solution (DMSO, -20°C): 6 Months.
Self-Validating Quality Control (QC)
Before using an aged standard, validate its purity using the following logic:
-
Visual Inspection: The substance should be a white to off-white powder. Any yellow or brown discoloration indicates N-oxidation or photo-degradation.
-
HPLC Purity Check: Run a gradient HPLC method.
-
Success Criteria: Purity > 98% (Area %).[5]
-
Failure Flag: Appearance of new peaks at Relative Retention Time (RRT) ~0.4-0.6 (likely mono-aryl degradation products or hydrolyzed ring structures).
-
Degradation & Stability Logic (Visualization)
The following diagram illustrates the logical flow for determining stability and the potential degradation risks associated with improper storage.
Figure 1: Stability decision tree highlighting the causal link between storage conditions and degradation mechanisms.
References
-
Pharmaffiliates . (n.d.). 1,4-bis(3-chlorophenyl)piperazine - Product Details & Storage. Retrieved October 26, 2025, from [Link]
-
Symtera Analytics . (n.d.). Reference Standard: 1,4-Bis(3-chlorophenyl)-piperazine.[1][2][3][6][7][8] Retrieved October 26, 2025, from [Link]
Sources
- 1. 32229-98-4|3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. hexonsynth.com [hexonsynth.com]
- 7. Bis(3-chlorophenyl)piperazine | CAS No- 79975-63-6 | NA [chemicea.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Reagents used in the synthesis of 1,4-Bis(3-chlorophenyl)piperazine
Topic: Reagents used in the synthesis of 1,4-Bis(3-chlorophenyl)piperazine Content Type: Advanced Application Note & Protocol Guide
Application Note: AN-SYN-CPP-04
Abstract & Strategic Overview
1,4-Bis(3-chlorophenyl)piperazine (Bis-mCPP) is a symmetric N,N’-diarylpiperazine often encountered as a critical impurity in the synthesis of the antidepressant trazodone and the serotonin agonist m-CPP (1-(3-chlorophenyl)piperazine). Beyond its role as an impurity marker, it serves as a lipophilic chemical probe for investigating serotonin receptor (5-HT) binding pockets where bivalent ligands are required.
The synthesis of this compound presents a specific chemoselective challenge: how to arylate the piperazine nitrogen twice while preserving the chlorine substituent on the phenyl ring.
Traditional Nucleophilic Aromatic Substitution (SNAr) using 1,3-dichlorobenzene is kinetically disfavored due to the lack of electron-withdrawing groups activating the meta-position. Consequently, this guide prioritizes Palladium-Catalyzed Buchwald-Hartwig Amination , utilizing the reactivity differential between aryl bromides and aryl chlorides to achieve high-fidelity synthesis.
Strategic Route Analysis
| Feature | Route A: Pd-Catalyzed Double Arylation (Recommended) | Route B: SNAr (Traditional) |
| Key Reagents | Piperazine + 1-Bromo-3-chlorobenzene | Piperazine + 1,3-Dichlorobenzene |
| Mechanism | Pd(0)/Pd(II) Catalytic Cycle | Nucleophilic Aromatic Substitution |
| Selectivity | High: Oxidative addition prefers C-Br over C-Cl. | Low: Requires forcing conditions; risk of dechlorination. |
| Conditions | Mild (80–100°C), Toluene/Dioxane | Harsh (>150°C), High Pressure, DMSO |
| Yield | High (>85%) | Low (<40%) |
Critical Reagent Deep Dive
The Electrophile: 1-Bromo-3-chlorobenzene
-
Role: Provides the aryl group.
-
Selection Logic: The synthesis relies on chemoselectivity . The bond dissociation energy (BDE) of C–Br (approx. 280 kJ/mol) is significantly lower than that of C–Cl (approx. 400 kJ/mol).
-
Validation: Under Pd-catalysis, the catalyst will oxidatively add to the C–Br bond exclusively, leaving the meta-chlorine intact to form the final 3-chlorophenyl moiety.
-
Purity Requirement: >98% HPLC. Isomers (para/ortho) must be minimized as they are difficult to separate from the final symmetric product.
The Nucleophile: Piperazine (Anhydrous)
-
Role: The central core linker.
-
Selection Logic: Anhydrous piperazine is hygroscopic. Water poisons the Pd-catalyst and consumes the base.
-
Handling: Must be stored under inert atmosphere (Argon/Nitrogen).
The Catalyst System: Pd2(dba)3 + BINAP or Xantphos
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is preferred over Pd(OAc)2 because it provides a pre-reduced Pd(0) source, eliminating the induction period.
-
Ligand:
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A bidentate ligand that stabilizes the Pd center and promotes reductive elimination, crucial for forming the C–N bond.
-
Xantphos: Its wide bite angle is particularly effective for double aminations, preventing the formation of mono-arylated intermediates (mCPP) by accelerating the second catalytic cycle.
-
The Base: Sodium tert-butoxide (NaOtBu)
-
Role: Deprotonates the amine-bound Pd complex to facilitate reductive elimination.
-
Selection Logic: Strong enough to deprotonate the piperazine (pKa ~9.8) but bulky enough to minimize nucleophilic attack on the aryl halide itself.
Visualization: Chemoselective Pathway
The following diagram illustrates the chemoselective preference for the Bromine atom and the double-arylation workflow.
Caption: Figure 1. Chemoselective Buchwald-Hartwig amination pathway. The catalyst cycle repeats twice to arylate both nitrogen atoms of the piperazine core.
Detailed Experimental Protocol
Protocol ID: PR-BCH-02 (Buchwald-Hartwig Double Arylation)
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 10 mmol scale) |
| Piperazine (Anhydrous) | 86.14 | 1.0 | 0.86 g |
| 1-Bromo-3-chlorobenzene | 191.45 | 2.4 | 4.60 g (approx. 2.8 mL) |
| Pd2(dba)3 | 915.72 | 0.02 (2 mol%) | 183 mg |
| BINAP | 622.68 | 0.06 (6 mol%) | 374 mg |
| NaOtBu | 96.10 | 3.0 | 2.88 g |
| Toluene (Anhydrous) | - | Solvent | 40 mL (0.25 M) |
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Critical for Activity)
-
In a glovebox or under a stream of Argon, charge a flame-dried 100 mL Schlenk flask with Pd2(dba)3 (183 mg) and BINAP (374 mg).
-
Add 10 mL of anhydrous Toluene .
-
Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to a deep orange/red, indicating the formation of the active LnPd(0) complex.
Phase 2: Reaction Assembly 4. To the catalyst solution, add Piperazine (0.86 g) and NaOtBu (2.88 g). 5. Add the remaining Toluene (30 mL). 6. Inject 1-Bromo-3-chlorobenzene (4.60 g) dropwise via syringe.
- Note: A slight excess (2.4 eq) is used to drive the reaction to completion and prevent mono-arylated byproducts.
Phase 3: Thermal Reaction 7. Equip the flask with a reflux condenser under positive Argon pressure. 8. Heat the mixture to 100°C in an oil bath. 9. Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][2]
- Checkpoint: The starting piperazine is polar (baseline); the mono-product (mCPP) is intermediate; the bis-product is non-polar (high Rf).
- Reaction time is typically 12–18 hours .
Phase 4: Work-up and Purification 10. Cool the reaction mixture to room temperature. 11. Filter the mixture through a pad of Celite to remove insoluble salts (NaBr) and palladium residues. Wash the pad with Ethyl Acetate. 12. Concentrate the filtrate under reduced pressure. 13. Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol.
- Alternative: If high purity is required, perform flash column chromatography (SiO2, gradient 0-10% EtOAc in Hexanes).
Phase 5: Characterization
-
1H NMR (CDCl3): Look for the disappearance of the N-H signal and the symmetry of the piperazine ring protons (singlet or tight multiplet around 3.3-3.5 ppm).
-
MS (ESI): m/z calc for C16H16Cl2N2 [M+H]+ = 307.07.
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Mono-product remains) | Catalyst deactivation (O2 leak) or insufficient Aryl Halide. | Ensure strict inert atmosphere. Increase Aryl Halide to 3.0 eq. Switch ligand to Xantphos (wider bite angle). |
| Dechlorination (Product mass -34) | Temperature too high or Pd insertion into C-Cl. | Lower temp to 80°C. Ensure 1-Bromo -3-chlorobenzene is used, not 1-Iodo (too reactive) or 1,3-dichloro. |
| Dark/Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Increase Ligand:Pd ratio to 4:1. Ensure solvents are degassed. |
Safety & Handling
-
1-Bromo-3-chlorobenzene: Irritant. Avoid contact with skin.
-
Piperazine: Corrosive solid; can cause respiratory sensitization. Handle in a fume hood.
-
NaOtBu: Moisture sensitive and corrosive. Store in a desiccator.
-
Palladium Residues: Heavy metal waste. Dispose of via specific satellite accumulation areas for heavy metals.
References
-
Fundamental Buchwald-Hartwig Protocols
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Selectivity in Dihaloarenes
- Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry.
-
Synthesis of Aryl Piperazines (mCPP context)
-
Jaskowska, J., et al. (2019).[3] "Microwave-Assisted Synthesis of N-Arylpiperazines." Molecules.
-
-
Application of Xantphos in Diamination
- Kranenburg, M., et al. (1995). "New Diphosphine Ligands Based on Xanthene." Organometallics. (Establishes the bite angle theory for double coupling).
Sources
- 1. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Note: Optimized Thin Layer Chromatography (TLC) Systems for Piperazine Analogs
Introduction: The Piperazine Challenge
Piperazine derivatives (e.g., 1-benzylpiperazine [BZP], 1-(3-trifluoromethylphenyl)piperazine [TFMPP], and mCPP) represent a critical class of pharmacophores found in anthelmintics, antidepressants, and increasingly, in designer psychoactive substances.
From a chromatographic perspective, piperazines present a distinct challenge: basicity . The piperazine ring contains two nitrogen atoms with pKa values typically around 5.3 and 9.7. On standard silica gel plates, these basic amines interact strongly with acidic silanol groups (
This guide provides a self-validating framework to overcome these interactions, ensuring sharp, reproducible separations.
Stationary Phase Dynamics & The "Silanol Trap"
Standard Silica Gel 60 GF254 is the industry standard, but it acts as a weak cation exchanger at neutral pH.
-
The Mechanism: Free silanol groups on the plate surface dissociate (
). The protonated piperazine nitrogen ( ) binds ionically to these sites. -
The Solution: We must "mask" these silanols using a Mobile Phase Modifier (a stronger base like Ammonium Hydroxide or Triethylamine) or use Base-Deactivated Silica .
Visualization: The Silanol Suppression Mechanism
The following diagram illustrates the competitive displacement mechanism required for sharp peaks.
Figure 1: Mechanism of Silanol Suppression. Modifiers (Blue) saturate active sites, allowing the Analyte (Green) to migrate freely without tailing.
Optimized Mobile Phase Systems
Do not rely on a single system. Use System A for general screening and System D for high-resolution differentiation of structural isomers (e.g., TFMPP vs. mCPP).
Table 1: Validated Solvent Systems for Piperazines
| System | Composition (v/v) | Ratio | Application | Notes |
| A | 2-Butanone : DMF : NH₄OH (25%) | 13 : 0.9 : 0.1 | General Screening | High capacity; good for crude mixtures. |
| B | 2-Propanol : NH₄OH (25%) | 95 : 5 | Polar Analogs | Excellent for salts (e.g., Piperazine Citrate). |
| C | Acetone : Toluene : NH₄OH (25%) | 20 : 10 : 1 | Lipophilic Analogs | Best for substituted phenyl-piperazines. |
| D | Methanol : NH₄OH (25%) | 100 : 1.5 | High Resolution | Gold Standard for BZP/TFMPP separation. |
| E | Ethyl Acetate : Methanol : TEA | 80 : 10 : 1 | Alternative | Use if Ammonia vapor is problematic in lab. |
Critical Technical Note: The ammonia or Triethylamine (TEA) is not optional. It maintains the silica surface pH > 9, keeping piperazines in their free-base form.
Visualization & Detection Protocols
Piperazines lack extensive conjugation compared to polyaromatics, making UV visualization at 254 nm variable (BZP is UV active; unsubstituted piperazine is not). Chemical derivatization is required for high sensitivity.
Table 2: Detection Reagent Matrix
| Reagent | Target Functionality | Appearance | Sensitivity (LOD) |
| Acidified Iodoplatinate | Tertiary/Secondary Amines | Blue/Purple spots on pink background | High (~0.1 µg) |
| Dragendorff’s Reagent | General Alkaloids | Orange spots on yellow background | Medium (~1 µg) |
| Ninhydrin | Primary/Secondary Amines | Pink/Violet (requires heating) | High for BZP |
| Simon’s Reagent | Secondary Amines | Blue (BZP); Faint Blue (TFMPP) | Specificity Test |
Experimental Protocols
Protocol A: Rapid Screening of Seized Materials (System D)
Best for: Quick identification of BZP, TFMPP, and mCPP.
Materials:
-
Plate: Silica Gel 60 GF254 (20 x 20 cm), pre-activated.
-
Mobile Phase: Methanol : Aqueous Ammonia (25%) (100:1.5).[1][2]
-
Standards: 1 mg/mL solutions of BZP and TFMPP in Methanol.
Step-by-Step:
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase into the chamber. Close and equilibrate for 20 minutes . Why? Saturation prevents "edge effects" and uneven Rf values.
-
Sample Prep: Dissolve 5 mg of sample in 1 mL Methanol. Vortex for 30s.
-
Application: Apply 2 µL of sample and standards as 4 mm bands (not spots) using a capillary or automated applicator. Keep 10 mm from the bottom edge.
-
Development: Place plate in chamber. Develop until solvent front reaches 70% of plate height (~7 cm).
-
Drying: Remove plate and dry in a fume hood with a stream of cold air for 5 minutes to remove ammonia. Critical: Residual ammonia interferes with Ninhydrin.
-
Detection:
-
Step 1: View under UV 254 nm. Mark quenching spots.
-
Step 2: Spray with Acidified Iodoplatinate.
-
Result: BZP (Rf ~0.2-0.3) and TFMPP (Rf ~0.4-0.5) appear as blue/purple spots.
-
Protocol B: Separation of Piperazine Citrate (Pharmaceuticals)
Best for: Quality control of syrup or tablet formulations.
Materials:
-
Plate: Silica Gel 60 F254.
-
Mobile Phase: Acetone : Water : Ammonia (80:20:1).
Step-by-Step:
-
Pre-Conditioning: If tailing persists, pre-wash the TLC plate with Methanol containing 1% TEA and dry at 100°C for 30 mins before use.
-
Application: Apply 5 µL of diluted syrup (1:10 in methanol).
-
Development: Run in saturated chamber.
-
Visualization: Spray with Ninhydrin . Heat at 110°C for 5 minutes.
-
Result: Piperazine appears as a distinct violet spot. Impurities (ethylenediamine) will separate with distinct Rf values.
Troubleshooting Logic
Use the following decision tree to resolve common chromatographic failures.
Figure 2: Troubleshooting logic for basic amine TLC.
References
-
UNODC. (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[2] Link
-
Tsutsumi, H., et al. (2005).[3] Analysis of Benzylpiperazine-like Compounds. Japanese Journal of Forensic Science and Technology. Link
-
SwgDrug. (2005).[3] Monographs: Benzylpiperazine. Scientific Working Group for the Analysis of Seized Drugs. Link
-
Phenomenex. (2023). Overcoming Peak Tailing of Basic Analytes. Technical Notes. Link
-
Sherma, J. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America. Link
Sources
Troubleshooting & Optimization
Removing 1,4-Bis(3-chlorophenyl)piperazine impurity from Trazodone
Technical Support Center: Trazodone Purification
Guide: Troubleshooting and Removal of 1,4-Bis(3-chlorophenyl)piperazine and Related Impurities
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested methodologies for identifying and removing critical process-related impurities during the synthesis of Trazodone. We will focus specifically on piperazine-based impurities, such as the bis-piperazine analog, which can arise from side reactions of synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the 1,4-Bis(3-chlorophenyl)piperazine impurity and why is its removal from Trazodone critical?
The impurity is more accurately known as 1,1′-(propane-1,3-diyl)bis[4-(3-chlorophenyl)piperazine] , classified as Trazodone EP Impurity H[1]. It is a process-related impurity that represents a dimeric form of a key synthetic precursor.
Causality of Formation: Trazodone synthesis often involves the reaction of 1-(3-chlorophenyl)piperazine with a three-carbon linker that is subsequently attached to the triazolopyridine core[2][3][4]. This impurity arises when the linker, such as 1-bromo-3-chloropropane, reacts with two molecules of 1-(3-chlorophenyl)piperazine instead of the intended single molecule, leading to the formation of this bis-piperazine adduct.
Criticality of Removal:
-
Regulatory Compliance: Global pharmacopeial standards and regulatory bodies like the FDA and EMA mandate strict limits on impurities in Active Pharmaceutical Ingredients (APIs) to ensure patient safety and drug efficacy[5].
-
Patient Safety: The toxicological profile of such impurities is often unknown. Their structural similarity to the API could imply potential pharmacological activity or unforeseen side effects.
-
Product Quality: High levels of impurities can affect the physicochemical properties of the API, including its stability, solubility, and bioavailability[6].
Q2: How can I confirm the presence and quantify the level of this impurity in my Trazodone sample?
The definitive method for identifying and quantifying related substances in Trazodone is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV detection. For trace-level analysis of potentially genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity[7][8].
Analytical Workflow: A typical analytical workflow involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: Analytical workflow for impurity profiling of Trazodone.
Recommended HPLC Conditions: The following table summarizes typical starting conditions for an HPLC method based on published literature. Method optimization is crucial for achieving adequate resolution between Trazodone and all related substances.
| Parameter | Recommended Conditions | Source(s) |
| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | [9][10][11] |
| Mobile Phase | A mixture of Acetonitrile, Methanol, Water, and THF with pH adjustment (e.g., TEA or TFA) | [9][10][12] |
| Flow Rate | 1.0 - 1.5 mL/min | [9][10] |
| Detection | UV at 252-255 nm | [9][10][11] |
| Column Temp. | Ambient or controlled (e.g., 30°C) | [13] |
Troubleshooting and Purification Guides
Q3: What are the primary strategies for removing piperazine-based impurities from Trazodone?
The removal of the bis-piperazine impurity hinges on exploiting the physicochemical differences between it and the Trazodone molecule. The key differences are:
-
Polarity: The bis-piperazine impurity is significantly more non-polar (lipophilic) than Trazodone due to the presence of two chlorophenyl groups and the absence of the polar triazolopyridine moiety.
-
Basicity: Both molecules are basic due to the piperazine nitrogens. However, their pKa values and behavior in different pH environments can be leveraged. Trazodone's pKa is reported as 6.14[14].
-
Solubility: These differences in polarity lead to distinct solubility profiles in various organic solvents and aqueous systems.
The choice of purification method depends on the scale of your work and the level of the impurity.
Caption: Decision tree for selecting a Trazodone purification method.
Q4: Can you provide a detailed protocol for purifying Trazodone HCl by recrystallization?
Recrystallization is the most effective and scalable method for purifying Trazodone. The strategy involves converting Trazodone free base to its hydrochloride salt, which has markedly different solubility properties from the non-polar bis-piperazine impurity.
Principle of Causality: Trazodone hydrochloride is an ionic salt, making it sparingly soluble in many common organic solvents at room temperature but more soluble at elevated temperatures. The bis-piperazine impurity, being a non-polar free base, tends to remain dissolved in the organic mother liquor upon cooling, allowing for its separation from the crystallized, purified Trazodone HCl.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system where Trazodone HCl has high solubility when hot and low solubility when cold. Common choices include isopropyl alcohol (IPA), acetone, or ethanol[15][16][17].
-
Dissolution: In a reaction vessel, dissolve the crude Trazodone free base in a minimal amount of the selected solvent (e.g., acetone, ~7-8 volumes)[15]. Heat the mixture to reflux to ensure complete dissolution.
-
Salt Formation: While maintaining the temperature, slowly add a concentrated aqueous or alcoholic solution of hydrochloric acid (HCl) until the pH of the solution is acidic (pH 3-4)[15][18]. This will protonate the Trazodone base, forming the hydrochloride salt.
-
Controlled Cooling & Crystallization: Slowly cool the solution to initiate crystallization. A gradual cooling process (e.g., from reflux to 0-5°C over several hours) is critical for forming pure, well-defined crystals and minimizing impurity inclusion[3][15].
-
Isolation: Filter the precipitated white crystals of Trazodone HCl using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to rinse away any residual mother liquor containing the dissolved impurity.
-
Drying: Dry the purified Trazodone HCl under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.
-
Validation: Analyze the final product by HPLC to confirm the removal of the bis-piperazine impurity and determine the final purity.
| Solvent System | Rationale | Source |
| Acetone | Good solvent for Trazodone base; Trazodone HCl precipitates upon acidification and cooling. | [15] |
| Isopropyl Alcohol (IPA) | Often used for final purification and slurries. | [16][17] |
| Methanol/Water | Can be used to create a solvent/anti-solvent system for purification. | [16] |
| Isobutyl Alcohol | Mentioned in patent literature for the crystallization process. | [15] |
Q5: How can I use Liquid-Liquid Extraction (LLE) for purification?
LLE is an excellent technique for a preliminary cleanup step, especially if the crude material has a high impurity load. It leverages the pH-dependent solubility of Trazodone.
Principle of Causality: By adjusting the pH of an aqueous phase in contact with an organic phase, we can control whether the basic Trazodone molecule is in its neutral (base) form, which is soluble in organic solvents, or its protonated (salt) form, which is soluble in the aqueous phase. The highly lipophilic bis-piperazine impurity will strongly prefer to remain in the organic phase regardless of pH.
Step-by-Step Protocol for LLE:
-
Dissolution: Dissolve the crude Trazodone free base in a water-immiscible organic solvent such as toluene or cyclohexane[16].
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it one or more times with a dilute aqueous acid solution (e.g., 1M HCl). During this step, the Trazodone will become protonated and transfer to the aqueous layer. The more non-polar bis-piperazine impurity will remain in the organic layer.
-
Layer Separation: Separate the aqueous layer (containing the purified Trazodone HCl) from the organic layer (containing the impurity).
-
Liberation of Free Base: Neutralize the collected aqueous layer with a base (e.g., NaOH or K2CO3) to a pH > 8. This converts Trazodone HCl back to its free base form, which will precipitate or can be extracted.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified Trazodone free base.
-
Final Steps: Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and evaporate the solvent. The resulting purified Trazodone base can be used directly or carried forward for recrystallization into the HCl salt as described in Q4.
Q6: My impurity levels are still high after a single purification step. What should I do?
This is a common challenge that requires systematic troubleshooting.
-
If Recrystallization Failed:
-
Problem: The impurity co-precipitated with the product.
-
Root Cause: The chosen solvent may not provide sufficient solubility differentiation. The cooling rate might have been too fast, trapping impurities.
-
Solution:
-
Re-crystallize: Perform a second recrystallization using the same or a different solvent system.
-
Optimize Cooling: Slow down the cooling rate and increase the agitation to promote selective crystallization.
-
Solvent/Anti-Solvent: Try dissolving the crude material in a good solvent (e.g., methanol) and slowly adding an anti-solvent (e.g., water) to induce precipitation. Trazodone HCl is sparingly soluble in water, while the impurity may stay in the mixed solvent system[14].
-
-
-
If LLE Was Ineffective:
-
Problem: Incomplete separation of Trazodone from the impurity.
-
Root Cause: The pH of the acidic wash may not have been low enough to fully protonate and extract all the Trazodone. Emulsion formation could have trapped material.
-
Solution:
-
Verify pH: Ensure the aqueous phase pH is at least 2 units below the pKa of Trazodone (i.e., pH < 4).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution, as this is more efficient than a single large-volume extraction.
-
Break Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
-
-
Combined Approach (Recommended for High Impurity Loads): For stubborn impurities, a multi-step approach is most effective. Perform an initial cleanup using Liquid-Liquid Extraction (Q5) to remove the bulk of the impurity, then subject the partially purified material to a final Recrystallization (Q4) to achieve high purity. Always use HPLC to monitor the impurity levels after each unit operation to validate the effectiveness of the step.
References
-
Semantic Scholar. (n.d.). THE ISOLATION OF TRAZODONE FROM THE BIOLOGICAL FLUIDS. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Retrieved from [Link]
-
SynThink. (n.d.). Trazodone EP Impurities & USP Related Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN105777745A - Preparation method of trazodone hydrochloride.
-
PMC. (n.d.). New Pharmaceutical Salts of Trazodone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) THE ISOLATION OF TRAZODONE FROM THE BIOLOGICAL FLUIDS. Retrieved from [Link]
-
Zymcan Pharmaceuticals Inc. (2009). Trazodone HCl Product Monograph. Retrieved from [Link]
- Google Patents. (n.d.). WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form.
- Google Patents. (n.d.). EP2178850B1 - Trazodone and trazodone hydrochloride in purified form.
-
PMC. (2021). Crystalline Forms of Trazodone Dihydrates. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
- Google Patents. (n.d.). WO2017166050A1 - Method for preparing trazodone hydrochloride.
-
ResearchGate. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Trazodone-impurities. Retrieved from [Link]
- Google Patents. (n.d.). WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof.
-
ResearchGate. (n.d.). Trazodone: pharmacology and drug interactions. Retrieved from [Link]
-
Allmpus. (n.d.). Trazodone 1,4-Di-N-Oxide. Retrieved from [Link]
-
PubChem. (n.d.). Trazodone. Retrieved from [Link]
-
MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
-
PubMed. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Retrieved from [Link]
-
Journal of AOAC International. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]
-
CNS Spectrums. (2009). Mechanism of Action of Trazodone: a Multifunctional Drug. Retrieved from [Link]
-
Poison Control. (n.d.). Trazodone: Side effects, interactions, and overdose. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). WO2019154770A1 - Continuous process for the preparation of trazodone.
Sources
- 1. Trazodone EP Impurity H | CAS No- 9/7/6323 | Bispiperazine analog (USP) [chemicea.com]
- 2. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]
- 3. WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents [patents.google.com]
- 4. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. New Pharmaceutical Salts of Trazodone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jocpr.com [jocpr.com]
- 11. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 16. tdcommons.org [tdcommons.org]
- 17. tdcommons.org [tdcommons.org]
- 18. EP2178850B1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1,4-Bis(3-chlorophenyl)piperazine
Welcome to the technical support guide for the chromatographic analysis of 1,4-Bis(3-chlorophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common issue encountered during its analysis: HPLC peak tailing. Symmetrical, Gaussian peaks are essential for accurate quantification and resolution; peak tailing can compromise both.[1] This guide provides a systematic, question-and-answer approach to troubleshooting, explaining the chemical principles behind each step to ensure robust and reproducible results.
Q1: I'm seeing significant peak tailing for 1,4-Bis(3-chlorophenyl)piperazine. What are the primary causes?
Peak tailing for this specific analyte is almost always rooted in its chemical structure. 1,4-Bis(3-chlorophenyl)piperazine is a basic compound due to the two nitrogen atoms in its piperazine ring. This basicity is the primary driver of unwanted secondary interactions with the stationary phase in reversed-phase HPLC.
The most common causes are:
-
Secondary Silanol Interactions: This is the most frequent cause. The stationary phase in most reversed-phase columns is silica-based. The silica surface has residual silanol groups (Si-OH) which are acidic.[2][3][4] At a typical mobile phase pH (above ~3), these silanols can become deprotonated (Si-O⁻) and negatively charged.[2][5] The basic, positively charged piperazine analyte then interacts with these sites via a strong ion-exchange mechanism, which is a different retention mechanism from the intended hydrophobic interaction.[2][5][6] This dual retention mechanism leads to peak tailing.[2][4]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[1]
-
Column Problems: Physical issues like a column void, bed deformation, or a blocked inlet frit can cause tailing for all peaks in the chromatogram.[2][7]
-
System and Sample Effects: Extra-column dead volume (e.g., from using tubing with too wide an internal diameter) or injecting the sample in a solvent significantly stronger than the mobile phase can also distort peak shape.[1][5]
Q2: How can I systematically troubleshoot this tailing issue?
A logical, step-by-step approach is crucial. The following flowchart outlines a proven workflow for diagnosing and resolving peak tailing for basic compounds like 1,4-Bis(3-chlorophenyl)piperazine.
Caption: A systematic workflow for troubleshooting peak tailing.
Q3: How exactly does adjusting the mobile phase pH improve the peak shape?
Adjusting the mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[6] The goal is to control the ionization state of both the analyte and the silica surface to minimize unwanted secondary interactions.
-
Operating at Low pH (e.g., pH 2.5 - 3.0): This is the most common strategy. At a low pH, the acidic silanol groups (Si-OH) on the silica surface are fully protonated and therefore neutral.[2][3][7][8] This prevents the analyte from interacting with them via an ion-exchange mechanism. The basic analyte will be fully protonated (positively charged), but with the silanol sites neutralized, retention is governed primarily by the desired reversed-phase mechanism, resulting in a much sharper, more symmetrical peak.[2][6]
-
Operating at High pH (e.g., pH > 8): This is an alternative strategy that requires a specialized high-pH stable column (e.g., a hybrid or polymer-based column).[10] At high pH, the basic analyte is deprotonated and neutral. While the silanol groups are fully deprotonated and negatively charged, the neutral analyte has no electrostatic attraction to them. This again eliminates the secondary retention mechanism.
The key principle is to avoid operating near the pKa of the analyte or the silanols, where mixed ionization states can cause significant problems.[1]
Q4: What are the best mobile phase additives and column choices to mitigate tailing?
If adjusting pH alone is insufficient, or if you are constrained by other method parameters, specific additives and modern column technologies can provide excellent solutions.
| Strategy | Description | Mechanism of Action | Considerations |
| Increase Buffer Concentration | Increase the concentration of your buffer (e.g., phosphate, formate) to 25-50 mM. | Higher ionic strength helps to shield the charged silanol sites, reducing their interaction with the basic analyte. It also provides more robust pH control.[6][8] | Check buffer solubility in the organic modifier, especially with acetonitrile. High concentrations are not ideal for LC-MS due to ion suppression.[8] |
| Add a Competing Base | Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase at a concentration of 5-20 mM.[9][11] | TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the larger analyte molecule.[9] | TEA can shorten column lifetime and is not suitable for LC-MS. Its use is becoming less common with the advent of better column technologies.[11] |
| Use a High-Purity, End-Capped Column | Select a modern column packed with high-purity "Type B" silica that has been extensively end-capped. | Type B silica has a lower trace metal content, reducing silanol acidity.[3] End-capping is a chemical process that converts most of the residual silanol groups into less polar, non-reactive groups, blocking sites for secondary interaction.[2][7][8] | Even the best end-capping is not 100% effective, so some residual silanols will always remain.[2] |
| Use a Polar-Embedded or Charged Surface Column | Choose a column with a stationary phase that has a polar group (e.g., amide, carbamate) embedded within the alkyl chain or a positively charged surface. | The embedded polar group can shield the residual silanols from the analyte.[10] A positively charged surface can repel the positively charged basic analyte, preventing it from getting close enough to interact with the silanols.[3] | These columns offer different selectivity compared to standard C18 phases, which may require re-optimization of the method. |
| Add a Chelating Agent | In rare cases, trace metal contaminants in the silica can activate silanol groups.[3][6] Adding a weak chelator like EDTA or citric acid to the mobile phase can mitigate this.[6][12] | The chelating agent binds to the metal ions, deactivating these highly energetic sites.[6][12] | This is typically a last resort after other, more common causes have been ruled out. |
Q5: Could my peak tailing be caused by something other than chemical interactions?
Yes, while chemical interactions are the most likely culprit for a basic compound, physical or system-related issues can also cause peak tailing. These issues typically affect all peaks in the chromatogram, not just the basic analyte.
-
Column Void or Fouling: A void at the head of the column or a partially blocked inlet frit can create uneven flow paths, leading to band broadening and tailing.[2][7]
-
Troubleshooting Protocol:
-
Disconnect the column from the detector.
-
Reverse the column's flow direction.
-
Flush the column with a strong solvent (e.g., 100% isopropanol) at a low flow rate for at least 10-20 column volumes to attempt to wash debris off the inlet frit.[2]
-
If this fails, the column may need to be replaced.
-
-
-
Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden and tail.[1]
-
Sample Solvent Effect: If the sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than the mobile phase, the peak shape can be severely distorted.[5][13]
-
Troubleshooting Protocol:
-
Ideally, dissolve the sample in the initial mobile phase composition.
-
If a stronger solvent is required for solubility, ensure the injection volume is as small as possible.[13]
-
-
By systematically addressing these potential chemical and physical causes, you can effectively eliminate peak tailing and achieve a robust, reliable HPLC method for the analysis of 1,4-Bis(3-chlorophenyl)piperazine.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
-
LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]
-
Selerity Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]
-
Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. lctsbible.com [lctsbible.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. labcompare.com [labcompare.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Resolving Solubility Challenges with 1,4-Bis(3-chlorophenyl)piperazine in Aqueous Buffers
Introduction: Welcome to the technical support guide for 1,4-Bis(3-chlorophenyl)piperazine (CAS No. 79975-63-6). This symmetrical N-arylpiperazine derivative is a valuable compound in neuroscience research and drug discovery, often used as a reference standard or building block. A significant technical hurdle frequently encountered by researchers is its inherently low solubility in aqueous buffers, a direct consequence of its physicochemical properties. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
This document is designed as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves from fundamental principles to advanced solubilization techniques, explaining the scientific rationale behind each recommended step.
Section 1: Understanding the Molecule - Core Physicochemical Properties
Before attempting solubilization, it is critical to understand the properties of 1,4-Bis(3-chlorophenyl)piperazine that govern its behavior in solution. Its structure, featuring two chlorophenyl groups, renders it highly lipophilic (water-averse) and poorly soluble in neutral aqueous media.
| Property | Value | Implication for Solubility |
| CAS Number | 79975-63-6[1][2][3] | Unique identifier for sourcing and literature search. |
| Molecular Formula | C₁₆H₁₆Cl₂N₂[1] | Indicates a significant non-polar hydrocarbon structure. |
| Molecular Weight | 307.22 g/mol [1][2] | Standard value for calculating molar concentrations. |
| Appearance | White to off-white solid[1][4] | Visual confirmation of the starting material. |
| Predicted pKa | 4.77 ± 0.40[1] | The compound is a weak base. At pH > 4.77, it is primarily in its neutral, poorly soluble form. |
| Predicted XLogP | ~4.9 (estimated based on isomers)[5] | High value indicates strong lipophilicity and poor aqueous solubility. |
| Basic Solubility | Slightly soluble in Methanol and Chloroform[1] | Confirms poor solubility in polar protic solvents and preference for organic solvents. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing solutions of 1,4-Bis(3-chlorophenyl)piperazine for experimental use.
Q1: Why won't my 1,4-Bis(3-chlorophenyl)piperazine dissolve in standard phosphate-buffered saline (PBS) at pH 7.4?
Answer: The insolubility in neutral buffers like PBS is expected and is due to two primary factors:
-
Lipophilicity: The molecule is dominated by two large, non-polar chlorophenyl rings. In an aqueous environment, water molecules preferentially interact with each other via hydrogen bonds, effectively excluding the non-polar compound and leading to its precipitation.
-
State of Ionization (pKa): The compound is a weak base with a predicted pKa of approximately 4.77.[1] The Henderson-Hasselbalch equation dictates the ratio of the ionized (protonated) to un-ionized (neutral) forms of the molecule.
-
At pH 7.4 , which is significantly above the pKa, the compound will be almost entirely in its neutral, un-ionized form. This form is significantly less soluble in water than its protonated salt form.
-
To achieve significant protonation and solubility, the pH of the solution must be lowered to be near or below the pKa.[6][7][8]
-
Q2: What is the most straightforward method to prepare a solution for an in vitro experiment?
Answer: The most common and reliable method is to first prepare a concentrated stock solution in a 100% organic solvent and then dilute this stock into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is the recommended starting solvent.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Weigh out an appropriate amount of 1,4-Bis(3-chlorophenyl)piperazine (MW = 307.22 g/mol ). For 1 mL of a 10 mM stock, you will need 3.07 mg.
-
Dissolution: Add the solid to a sterile microcentrifuge tube or glass vial. Add the calculated volume of 100% anhydrous DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the solid is completely dissolved before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Causality & Trustworthiness: DMSO is a polar aprotic solvent that is highly effective at solvating a wide range of organic molecules, including lipophilic ones.[] By creating a concentrated stock, you ensure the compound is fully dissolved before the critical step of dilution into an aqueous medium.
⚠️ Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Logical Workflow for Solubility Enhancement
For researchers facing constraints with organic solvents or requiring higher final concentrations, the following decision tree outlines a systematic approach to enhancing aqueous solubility.
Caption: Decision workflow for solubilizing 1,4-Bis(3-chlorophenyl)piperazine.
Q3: I need to minimize or avoid organic solvents. How can I directly increase the aqueous solubility?
Answer: The primary method is to utilize pH adjustment to protonate the molecule, thereby forming a more soluble salt.
Protocol 2: Solubilization by pH Adjustment
-
Buffer Selection: Choose a biocompatible acidic buffer, such as a citrate buffer (pH 3-5) or acetate buffer (pH 4-5.5).
-
Weighing: Weigh the desired amount of 1,4-Bis(3-chlorophenyl)piperazine.
-
Dissolution: Add a small volume of the acidic buffer to the solid.
-
Mixing: Vortex or sonicate the suspension. The solid should dissolve as the piperazine nitrogens become protonated.
-
pH Verification: After dissolution, check the pH of the final solution and adjust if necessary.
Causality & Trustworthiness: By lowering the pH below the compound's pKa (~4.77), the equilibrium shifts towards the protonated, cationic form. This charged species has much stronger electrostatic interactions with polar water molecules, leading to a significant increase in solubility.[][10] This is a fundamental principle for solubilizing basic drugs.
⚠️ Critical Consideration: Ensure that the acidic pH of the final solution is compatible with your experimental system (e.g., cell viability, protein stability, receptor binding). A final pH adjustment may be required, but this risks precipitation if the pH is raised above the pKa.
Q4: pH adjustment is not an option for my experiment, and I need a higher concentration than simple dilution of a DMSO stock allows. What are my other options?
Answer: When pH and simple organic solvents are not viable, advanced formulation strategies using excipients are required. These are often used in combination for synergistic effects.[][11]
Protocol 3: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[12][13]
-
Prepare a stock solution of the compound in a suitable co-solvent such as Ethanol , Polyethylene Glycol 400 (PEG 400) , or Propylene Glycol (PG) .
-
Slowly titrate this co-solvent stock into your aqueous buffer with vigorous stirring.
-
Do not exceed the recommended final concentration of the co-solvent to avoid precipitation and biological interference.
| Co-solvent | Typical Final Conc. | Notes |
| Ethanol | 1-5% | Commonly used, but can have biological effects. |
| PEG 400 | 5-20% | Generally well-tolerated, effective solubilizer.[] |
| Propylene Glycol | 5-20% | Another common, low-toxicity option. |
Protocol 4: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, forming "inclusion complexes" that are water-soluble.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high water solubility and low toxicity.[18]
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add the solid 1,4-Bis(3-chlorophenyl)piperazine directly to the HP-β-CD solution.
-
Stir or sonicate the mixture, often for several hours or overnight at room temperature, to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
Protocol 5: Using Surfactants
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their non-polar core.[19][20][21][22]
-
Prepare a solution of a non-ionic surfactant like Tween® 80 (Polysorbate 80) or Kolliphor® EL (Cremophor® EL) in your aqueous buffer at a concentration of 1-5%.
-
Add the solid compound to the surfactant solution.
-
Mix vigorously (vortex, sonicate) to facilitate partitioning into the micelles. Gentle heating (37-40°C) can aid this process.
⚠️ Critical Consideration: Both cyclodextrins and surfactants can interfere with certain biological assays (e.g., membrane-based assays, protein binding studies). Always run appropriate vehicle controls.
Q5: I've prepared a solution, but I'm concerned it will precipitate when I add it to my final assay plate. How can I check this?
Answer: This is a critical validation step known as assessing kinetic solubility .[23] A stock solution might be stable, but the compound can crash out upon dilution into a less favorable medium.
Protocol 6: Kinetic Solubility Assessment
-
Prepare Final Dilution: In a clear tube or well, mimic the final experimental conditions. Add your prepared stock solution to the final assay buffer to achieve the highest working concentration you plan to use.
-
Incubate: Let the solution stand at the intended experimental temperature (e.g., 37°C) for a relevant period (e.g., 2-24 hours).
-
Visual Inspection: Periodically check the solution for any signs of haziness, cloudiness, or visible precipitate against a dark background.
-
(Optional) Quantitative Analysis: For a more rigorous check, centrifuge the sample after incubation and measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV. A decrease in concentration indicates precipitation.
Q6: How can I accurately determine the concentration of my final, solubilized working solution?
Answer: Visual clarity does not guarantee the correct concentration. An analytical method is required for verification, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) being the most common and accessible technique.[24][25]
Workflow for HPLC-UV Quantification
-
Instrument Setup: Use a C18 reverse-phase column. The mobile phase will typically be a gradient of an organic solvent (like acetonitrile or methanol) and water with an additive (like formic acid or trifluoroacetic acid).
-
Standard Curve: Prepare a series of calibration standards of 1,4-Bis(3-chlorophenyl)piperazine with known concentrations in the mobile phase or a compatible solvent.
-
Sample Analysis: Inject your prepared solution (after filtering through a 0.22 µm syringe filter) into the HPLC system.
-
Quantification: The compound will elute at a specific retention time. The area under the corresponding peak on the chromatogram is proportional to its concentration. Compare the peak area of your sample to the standard curve to determine its exact concentration.
Experimental Workflow for Solution Preparation and Validation
Caption: Step-by-step workflow for preparing and validating a solution.
References
- Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Vertex AI Search. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed.
- Vertex AI Search. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Vertex AI Search. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. A recent overview of surfactant–drug interactions and their importance - PMC.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Vertex AI Search. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher.
- Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. 1,4-BIS-3-氯苯哌嗪| 79975-63-6.
- Vertex AI Search. solubility enhancement -by pH change & complexation | PPT - Slideshare.
- Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. Combined effect of complexation and pH on solubilization - PubMed - NIH.
- Vertex AI Search. pH and solubility (video) | Equilibrium - Khan Academy.
- Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC.
- Vertex AI Search. 1,4-Bis(3-chlorophenyl)-piperazine - Symtera Analytics.
- Vertex AI Search. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
- Vertex AI Search. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat.
- Vertex AI Search. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem.
- Vertex AI Search. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
- Vertex AI Search. Bis(3-chlorophenyl)piperazine | CAS No- 79975-63-6 | NA - Chemicea Pharmaceuticals.
- Vertex AI Search. 1,4-Bis(4-chlorophenyl)piperazine | C16H16Cl2N2 | CID 305844 - PubChem.
Sources
- 1. 1,4-BIS-3-氯苯哌嗪 | 79975-63-6 [m.chemicalbook.com]
- 2. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 3. Bis(3-chlorophenyl)piperazine | CAS No- 79975-63-6 | NA [chemicea.com]
- 4. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. 1,4-Bis(4-chlorophenyl)piperazine | C16H16Cl2N2 | CID 305844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. tandfonline.com [tandfonline.com]
- 19. jocpr.com [jocpr.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpharmtech.com [asianpharmtech.com]
- 23. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jocpr.com [jocpr.com]
- 25. researchgate.net [researchgate.net]
Minimizing formation of bis-substituted piperazine impurities
Technical Support Center: Piperazine Alkylation Selectivity Guide Case ID: #PZ-MONO-001 Topic: Minimizing Bis-Substituted Impurities in Piperazine Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Polyalkylation" Trap
User Query: "Why am I getting 30-40% bis-alkylated impurity even when I use a strict 1:1 stoichiometry of piperazine to alkyl halide?"
Scientist’s Analysis: This is the most common ticket we receive regarding diamine functionalization. The root cause is kinetic non-discrimination .
In a standard
Even if nucleophilicity is identical (
The Solution Matrix: You must alter the kinetic environment using one of three strategies:
-
Statistical Overload: Flooding the reaction with excess piperazine.
-
Steric/Chemical Blocking: Using protecting groups (Boc/Cbz).[1]
-
Mechanistic Switch: Moving from
to Reductive Amination.
Mechanistic Visualization
The following diagram illustrates the competing pathways that lead to your impurity profile.
Figure 1: Kinetic competition in piperazine alkylation. The yellow arrow indicates the critical failure point where the mono-product outcompetes the starting material.
Protocol Module A: The "Excess" Strategy (Direct Alkylation)
Best for: Cheap starting materials (piperazine is inexpensive) where you want to avoid extra protection/deprotection steps.
The Logic: By maintaining a high concentration of unreacted piperazine relative to the alkyl halide throughout the reaction, you statistically force the electrophile to encounter the starting material rather than the product.
Protocol:
-
Stoichiometry: Dissolve 5.0 to 10.0 equivalents of piperazine in the solvent (Acetonitrile or Ethanol).
-
Note: Do not use 1.1 or 2 equivalents. The statistical benefit only becomes significant >4 equivalents.
-
-
Temperature: Heat the piperazine solution to reflux before adding the electrophile.
-
Addition: Dissolve the Alkyl Halide (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise over 1–2 hours to the refluxing piperazine.
-
Why? This keeps the instantaneous concentration of R-X low, preventing localized "hotspots" of bis-alkylation.
-
-
Workup (Critical):
-
Evaporate the solvent.[2]
-
Removal of Excess Piperazine:
-
Method A (Distillation): If your product is high-boiling, distill off the excess piperazine (high vacuum, ~100°C).
-
Method B (Water Wash): Partition the residue between Ethyl Acetate and Water. Unsubstituted piperazine is highly water-soluble. Wash the organic layer 3x with water. (Check aqueous pH; piperazine is basic).
-
Method C (Precipitation): If applicable, add water/isooctanol to precipitate excess piperazine as the hexahydrate [1].[3]
-
-
Data: Impact of Stoichiometry on Selectivity
| Piperazine Equivalents | Mono-Product Yield (%) | Bis-Impurity (%) |
| 1.0 eq | 45% | 35% |
| 2.0 eq | 65% | 20% |
| 5.0 eq | 85% | <5% |
| 10.0 eq | 92% | <1% |
Protocol Module B: The "Protection" Strategy (Boc-Route)
Best for: Expensive alkyl halides, complex synthesis, or when high purity is non-negotiable.
The Logic: Chemically block one nitrogen (N1) so only N4 is available. This guarantees 100% selectivity for mono-alkylation relative to the piperazine core.
Protocol:
-
Step 1: Mono-Protection (or Purchase 1-Boc-Piperazine)
-
Synthesis: React piperazine (excess, 3-4 eq) with
(1 eq) in DCM or Methanol. -
Purification: Wash with water to remove excess piperazine.[4] The product (1-Boc-piperazine) remains in the organic phase.
-
-
Step 2: Alkylation
-
Mix 1-Boc-piperazine (1.1 eq), Alkyl Halide (1.0 eq), and
(2.0 eq) in Acetonitrile or DMF. -
Heat to 60–80°C. Monitor by TLC/LCMS.
-
Result: Only the free amine reacts.
-
-
Step 3: Deprotection
-
Treat the purified intermediate with TFA/DCM (1:4) or HCl/Dioxane (4M) for 1–2 hours.
-
Basify and extract to obtain the pure mono-alkyl piperazine.[2]
-
Troubleshooting & FAQs
Q1: I tried the "Excess Strategy" (Module A), but I can't separate the excess piperazine from my product.
-
Diagnosis: Your product is likely too polar/water-soluble, so it's washing out with the piperazine during the aqueous workup.
-
Fix: Switch to Protocol Module B (Boc-protection) . Alternatively, try "Salting Out": Saturate the aqueous layer with NaCl during extraction to force your product into the organic layer, though this may also drag some piperazine with it.
Q2: Can I use Reductive Amination instead?
-
Answer: YES. If your electrophile can be sourced as an Aldehyde or Ketone instead of a Halide, do this immediately.
-
Why? Reductive amination (using
) proceeds via an iminium ion. Once the mono-alkyl product forms, it is a tertiary amine, which cannot form an iminium ion with another aldehyde (it forms an enamine, which is reversible and less reactive under these conditions). This naturally suppresses bis-alkylation [2].
Q3: My reaction turns into a solid gummy mass.
-
Diagnosis: Quaternary ammonium salt formation.[5] You have "over-alkylated" to the point where the nitrogen has accepted four groups (
). -
Fix: This confirms your alkyl halide is extremely reactive (e.g., Benzyl Bromide, Methyl Iodide). You must use the Slow Addition technique described in Module A or switch to the Boc-protection route.
Decision Tree: Selecting Your Method
Figure 2: Workflow for selecting the optimal synthesis pathway.
References
-
BenchChem Technical Support. (2025).[1][3][6][7][8] Purification of Piperazine-Containing Compounds: Protocol 2 - Hexahydrate Precipitation.[3] Retrieved from 3
-
ResearchGate Discussions. (2013). Optimizing Monoalkylation of Piperazine. (See contribution by Stefan Bienz regarding Reductive Amination selectivity). Retrieved from 2[2][9]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!): The Runaway Train Mechanism.[10] Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Piperazine Separation & pH Optimization
Current Status: Online Agent: Dr. Alex Chen, Senior Application Scientist Ticket ID: PIP-SEP-001 Subject: Optimizing Mobile Phase pH for Piperazine Analysis
Introduction: The Piperazine Paradox
Welcome to the technical support center. You are likely here because piperazine is behaving poorly on your current HPLC method.
Piperazine is a cyclic diamine with a deceptive structure. It is small, highly polar, and strongly basic. This creates a "perfect storm" for chromatographic failure:
-
No Retention: At acidic pH, it is doubly charged and elutes at the void volume (
). -
Severe Tailing: At neutral pH, it interacts aggressively with residual silanols on silica columns.
To fix this, we do not guess; we calculate. This guide focuses on pH control as the primary lever to manipulate retention and peak shape.
Module 1: The Fundamentals (FAQ)
Q: Why is my piperazine peak eluting at the dead time?
A: This is a pKa issue. Piperazine has two distinct pKa values:
-
pKa 1: ~5.35
-
pKa 2: ~9.73[1]
In a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), piperazine exists almost exclusively as the dication (
-
Result: The molecule is extremely polar and repelled by the hydrophobic C18 chains. It rushes through the column with zero retention.
Q: Why can't I just run it at neutral pH (pH 7)?
A: At pH 7, you are in the "Danger Zone."
-
Ionization Instability: You are between the two pKa values, leading to a mix of singly charged (
) and doubly charged species. -
Silanol Activity: Silica surface silanols (
) begin to ionize to above pH 4. The positively charged piperazine binds ionically to these silanols (secondary interaction), causing massive peak tailing.
Module 2: Decision Logic & Visualization
Before mixing buffers, you must choose a strategy based on your available column hardware.
Figure 1: Decision tree for selecting the mobile phase strategy based on column hardware capability.
Module 3: Experimental Protocols
Protocol A: The "High pH" Method (Recommended)
Best for: Hybrid columns (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Kinetex EVO).
The Logic: By raising the pH to 10.5 - 11.0 (at least 1 unit above pKa2), we suppress ionization. Piperazine becomes neutral (
Step-by-Step:
-
Column Selection: Verify your column is stable up to pH 12. Do not use standard silica. [2]
-
Buffer Prep (10mM Ammonium Bicarbonate, pH 10.5):
-
Dissolve ammonium bicarbonate in water (10mM).
-
Adjust pH to 10.5 using Ammonium Hydroxide (
). -
Note: Avoid phosphate buffers; they precipitate in high % organic and dissolve silica faster at high pH.
-
-
Mobile Phase:
-
MP A: 10mM Ammonium Bicarbonate pH 10.5
-
MP B: Acetonitrile (100%)
-
-
Gradient:
-
Start at 5% B. Hold for 1 min (to trap the now-neutral amine).
-
Ramp to 30-50% B over 5-10 mins.
-
Protocol B: The "Ion-Pair" Method (Legacy)
Best for: Standard Silica C18 columns when you cannot buy a new column.
The Logic: We accept the piperazine is charged (
Step-by-Step:
-
Buffer Prep:
-
Water + 0.1% Trifluoroacetic Acid (TFA) OR
-
10mM Hexanesulfonic Acid (sodium salt) adjusted to pH 2.5 with Phosphoric Acid.
-
-
Mobile Phase:
-
MP A: Buffer (as above).
-
MP B: Acetonitrile (Note: If using Hexanesulfonate, you must add 5-10% water to MP B to prevent salt precipitation).
-
-
Equilibration (Critical): Ion-pair reagents modify the column surface. You must equilibrate for at least 30-50 column volumes before the first injection.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (As > 1.5) | Secondary Silanol Interactions | 1. Increase pH to >10 (if column allows).2. Add a "Silanol Blocker" like Triethylamine (TEA) at 5-10 mM if running at neutral pH.3. Increase buffer molarity (up to 25-50 mM). |
| Drifting Retention Times | pH Instability ("Walking the pKa") | 1. Check if MP pH is within ±1 unit of the pKa (5.3 or 9.7). If yes, move away.2. Use a buffer with higher capacity (e.g., Citrate for pH 3-5, Ammonia for pH 9-10). |
| Split Peaks | Sample Solvent Mismatch | Piperazine is very basic. If dissolved in high pH diluent and injected into low pH MP, it may split.Fix: Dissolve sample in the starting Mobile Phase A. |
| Rising Baseline (High pH) | Silica Dissolution | You are stripping the column bed.Fix: Switch to a Hybrid (Organic/Inorganic) column or lower the temperature (< 30°C). |
Module 5: Advanced Considerations
Temperature Effects
pKa is temperature-dependent. For amines, pKa often drops as temperature rises.
-
Experiment: If you are at pH 9.5 and seeing split peaks, raising the column temperature to 40-50°C might lower the pKa of piperazine enough to push it fully into the neutral state, improving peak shape without changing the buffer.
Mass Spectrometry Compatibility
-
Avoid: Phosphate buffers, TEA (suppresses ionization), and Hexanesulfonate (contaminates MS source permanently).
-
Use: Formic Acid (Low pH) or Ammonium Hydroxide/Ammonium Bicarbonate (High pH).
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Link
-
Agilent Technologies. (2016). Control pH During Method Development for Better Chromatography. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation & Impurity Profiling of 1,4-Bis(3-chlorophenyl)piperazine
[1]
Executive Summary: The Analytical Challenge
1,4-Bis(3-chlorophenyl)piperazine (BCPP) represents a critical analyte in pharmaceutical impurity profiling and forensic toxicology.[1] It is primarily encountered as a process-related impurity (often designated as Impurity I ) in the synthesis of Trazodone and Nefazodone , or as a byproduct in the synthesis of the designer drug mCPP (1-(3-chlorophenyl)piperazine).[1]
The analytical challenge lies in its structural symmetry and its metabolic relationship to mCPP.[1] Differentiating BCPP from its mono-substituted analogs and the active pharmaceutical ingredient (API) requires a mastery of its specific fragmentation pathways.[1] This guide moves beyond basic spectral libraries to explain the mechanistics of ionization, providing a robust framework for identification in complex matrices.
Deep Dive: Fragmentation Mechanics
Physicochemical Baseline[1]
-
Molecular Formula: C₁₆H₁₆Cl₂N₂[1]
-
Monoisotopic Mass: 306.07 Da
-
Protonated Ion [M+H]⁺: m/z 307.08 (for ³⁵Cl isotope)
Isotopic Signature (The First Check)
Before analyzing fragmentation, the full-scan MS1 spectrum provides the first validation step.[1] Unlike mCPP (one chlorine), BCPP contains two chlorine atoms .[1]
-
Pattern: M (100%), M+2 (~65%), M+4 (~10%).[1]
-
Diagnostic Value: This distinct 9:6:1 (approximate) intensity ratio at m/z 307, 309, and 311 is the primary differentiator from mono-chlorinated analogs.
ESI-MS/MS Fragmentation Pathway (Collision Induced Dissociation)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the protonated molecule [M+H]⁺ undergoes specific cleavage driven by the stability of the piperazine ring and the chlorophenyl moiety.[1]
Key Fragment Ions:
| m/z (Nominal) | Fragment Identity | Mechanistic Origin |
| 307 | [M+H]⁺ | Parent ion (Protonated). |
| 197 | [C₁₀H₁₂ClN₂]⁺ | Primary Daughter Ion. Loss of the chlorophenyl radical or neutral chlorobenzene moiety. This corresponds to the 1-(3-chlorophenyl)piperazine core.[2][3][4][5][6][7] |
| 154 | [C₈H₈ClN]⁺ | Ring contraction/cleavage of the piperazine.[1] Typical for arylpiperazines. |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl Cation. Inductive cleavage at the N-C bond.[1] Highly diagnostic for the presence of the chlorophenyl group.[7] |
Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation of BCPP under collision-induced dissociation (CID).
Comparative Analysis: BCPP vs. Alternatives
In drug development and forensic analysis, BCPP is rarely analyzed in isolation.[1] It must be distinguished from its precursors and the final drug product.[1]
Comparison 1: BCPP vs. mCPP (The Mono-Analog)
Scenario: mCPP is a metabolite of Trazodone and a designer drug.[1] BCPP is a synthesis impurity.[1] Criticality: High. Misidentifying BCPP as high levels of mCPP can lead to incorrect metabolic profiling or synthesis quality failures.[1]
| Feature | BCPP (Impurity) | mCPP (Metabolite/Target) | Differentiation Strategy |
| Parent Ion | m/z 307 | m/z 197 | Mass Shift: BCPP is +110 Da heavier. |
| Isotopes | Cl₂ pattern (M, M+2, M+4) | Cl₁ pattern (M, M+2 only) | Isotope Modeling: Look for the M+4 peak in BCPP.[1] |
| Retention Time | High (Lipophilic, 2 phenyl rings) | Low/Medium (More polar) | Chromatography: BCPP elutes significantly later on C18 columns. |
| Shared Fragments | m/z 197, 154, 111 | m/z 154, 111 | Interference Warning: In-source fragmentation of BCPP can mimic mCPP (m/z 197). Ensure chromatographic separation. |
Comparison 2: BCPP vs. Trazodone (The API)
Scenario: Detecting trace BCPP in a Trazodone bulk batch.
| Feature | BCPP | Trazodone | Differentiation Strategy |
| Parent Ion | m/z 307 | m/z 372 | Distinct parent masses. |
| Fragment m/z 148 | Absent | Present (Base Peak) | Trazodone's triazolopyridine moiety yields a strong m/z 148 ion, absent in BCPP. |
| Fragment m/z 111 | Present | Present | Both contain the chlorophenyl group; m/z 111 is not unique to either.[1] |
Experimental Protocol: Impurity Profiling via LC-MS/MS
Objective: Quantify trace BCPP in a Trazodone API matrix. Method: MRM (Multiple Reaction Monitoring) is required for sensitivity.
Step 1: Sample Preparation[1][8]
-
Stock Solution: Dissolve 10 mg Trazodone API in 10 mL Methanol (1 mg/mL).
-
Spike/Standard: Prepare BCPP standard at 1 µg/mL in Methanol.
-
Dilution: Dilute API to 0.5 mg/mL using Mobile Phase A:B (50:50).
Step 2: LC Conditions[1]
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]
-
Gradient:
-
0-2 min: 10% B (Elute polar metabolites).
-
2-10 min: Ramp to 90% B (Elute BCPP - highly lipophilic).
-
10-12 min: Hold 90% B.
-
-
Flow Rate: 0.3 mL/min.[1]
Step 3: MS Source Parameters (ESI Positive)[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of BCPP to m/z 197).
Step 4: MRM Transitions (Quantification)[1]
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| BCPP | 307.1 | 197.1 | 20 | Quantifier (Most abundant) |
| BCPP | 307.1 | 111.0 | 35 | Qualifier (Structural confirmation) |
| mCPP | 197.1 | 154.0 | 22 | Control (Monitor separation) |
Decision Logic for Identification
The following workflow ensures the analyst does not misidentify BCPP as a related piperazine.
References
-
Venugopal, N., et al. (2012).[1] Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.[7] Arabian Journal of Chemistry. Link
-
Staack, R. F., & Maurer, H. H. (2003).[1] Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection.[3][5] Journal of Analytical Toxicology. Link
-
European Pharmacopoeia (Ph.[1] Eur.). Trazodone Hydrochloride Monograph.[1] (Impurity profiling standards). Link
-
de Boer, D., et al. (2001).[1] Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International.[1] Link
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 7. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide: UV Absorption Spectra of Mono- vs. Bis-Chlorophenylpiperazines
This guide provides an in-depth technical comparison of the UV absorption characteristics of mono-chlorophenylpiperazines (e.g., m-CPP, p-CPP) versus bis-chlorophenylpiperazines (e.g., 2,3-DCPP). It is designed for analytical scientists requiring precise differentiation strategies for these structural isomers.
Executive Summary
Differentiation between mono- and bis-chlorinated phenylpiperazines is a critical challenge in forensic toxicology and pharmaceutical purity analysis. While Mass Spectrometry (MS) is the gold standard for molecular weight determination, UV spectroscopy offers a rapid, non-destructive screening tool.
Key Finding: Contrary to the general rule that "more substituents = longer wavelength (bathochromic shift)," bis-chlorinated isomers (specifically ortho-substituted) often exhibit a hypsochromic (blue) shift relative to their para-mono-chlorinated counterparts. This anomaly is driven by steric hindrance forcing a loss of planarity in the phenylpiperazine chromophore.
Chemical Basis of Spectral Differences
To interpret the spectra accurately, one must understand the electronic interplay between the piperazine ring, the phenyl ring, and the chlorine substituents.
The Chromophore System
The primary UV-active chromophore is the N-phenyl system . The non-bonding electrons (
Auxochromic Effects of Chlorine
Chlorine acts as an auxochrome via two opposing mechanisms:
-
Inductive Effect (-I): Withdraws electron density, tending to stabilize the ground state.
-
Mesomeric Effect (+M): Donates lone pair electrons into the ring system, extending conjugation and typically causing a bathochromic (red) shift and hyperchromic (intensity) effect .
The Steric "Twist" (The Differentiator)
-
Para-Substitution (p-CPP): The chlorine at the 4-position is collinear with the N-phenyl axis. This maximizes orbital overlap, extending the conjugation length. Result: Significant Red Shift (
nm). -
Ortho-Bis-Substitution (2,3-DCPP): The presence of chlorine atoms at the 2- and 3-positions creates steric crowding near the piperazine nitrogen. This forces the piperazine ring to twist out of the plane of the benzene ring, breaking the conjugation. Result: Blue Shift relative to p-CPP (
nm), despite having more chlorine atoms.
Comparative Data Analysis
The following data represents standard absorption maxima in Methanol (MeOH) . Note that solvent polarity significantly affects these values (solvatochromism).
Table 1: Spectral Characteristics of Chlorophenylpiperazine Isomers
| Compound Class | Specific Isomer | Abbr. | Electronic Driver | |
| Mono-Chloro | 1-(4-chlorophenyl)piperazine | p-CPP | 258 nm | Max conjugation; +M effect dominates. |
| 1-(3-chlorophenyl)piperazine | m-CPP | ~254 nm | Meta conjugation is less effective than para. | |
| 1-(2-chlorophenyl)piperazine | o-CPP | ~245 nm | Steric hindrance at N-linkage begins to reduce overlap. | |
| Bis-Chloro | 1-(2,3-dichlorophenyl)piperazine | 2,3-DCPP | 249 nm , 218 nm | Steric Inhibition of Resonance. 2-Cl twists the bond. |
| 1-(3,4-dichlorophenyl)piperazine | 3,4-DCPP | ~260 nm * | 3,4-position avoids N-sterics; behaves like enhanced p-CPP. |
*Note: 3,4-DCPP values are estimated based on substituent additivity rules relative to p-CPP, as direct spectral data is solvent-dependent.
Diagram 1: Structural-Spectral Logic Flow
Caption: Logical pathway determining spectral shifts based on chlorine position and steric hindrance.
Experimental Protocol: Standardized UV Analysis
To ensure reproducibility, strictly follow this self-validating protocol.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use acetone or toluene due to UV cutoff interference.
-
Blank: Pure Methanol from the same bottle used for dilution.
-
Cuvettes: Quartz (Fused Silica), 10 mm path length. Glass/Plastic absorb UV < 300 nm and are unsuitable.
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of target standard (e.g., p-CPP HCl) in 10 mL Methanol (1 mg/mL).
-
Working Dilution: Dilute 100 µL of Stock into 9.9 mL Methanol (Final: 10 µg/mL).
-
Validation Check: Absorbance at
should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linearity (Beer-Lambert deviation).
-
-
Baseline Correction: Run a "Blank" scan (200–400 nm) with pure Methanol.
-
Sample Scan: Scan sample (200–400 nm).
-
Derivative Processing (Optional but Recommended): Calculate the 2nd Derivative (
) .-
Why? This resolves overlapping peaks and eliminates baseline drift, useful for distinguishing 2,3-DCPP from m-CPP mixtures.
-
Diagram 2: Analytical Workflow
Caption: Standardized workflow for acquiring reproducible UV spectral data for phenylpiperazines.
Differentiation Strategy & Limitations
While UV spectroscopy provides a "fingerprint," it is not sufficient for definitive identification of positional isomers in unknown mixtures due to spectral overlap.
-
Screening: Use UV to classify as "Para-like" (255-265 nm) or "Ortho/Meta-like" (<250 nm).
-
Confirmation: Isomers like m-CPP and o-CPP have very similar UV profiles. GC-MS or LC-MS/MS is required for legal confirmation.
-
Forensic Note: In biological matrices (urine/blood), metabolites (e.g., hydroxy-mCPP) will interfere. This UV protocol is valid only for seized drug powder/liquid analysis after extraction.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). (Used as a reference for meta-substitution spectral behavior). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2018). 1-(3,4-dichlorophenyl)piperazine Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]
Sources
Certificate of Analysis (CoA) requirements for 1,4-Bis(3-chlorophenyl)piperazine
CAS: 79975-63-6 Role: Critical Process Impurity / Analytical Reference Standard Primary Application: Impurity profiling in Trazodone, Nefazodone, and m-CPP synthesis.[1]
Executive Summary: The "Silent" Impurity
In the development of phenylpiperazine-based therapeutics (e.g., Trazodone, Aripiprazole), 1,4-Bis(3-chlorophenyl)piperazine (hereafter 1,4-BCPP ) represents a critical "over-alkylation" impurity.[1] Unlike its pharmacologically active mono-substituted analog (m-CPP), 1,4-BCPP is highly lipophilic and lacks the secondary amine functionality.[1]
This guide addresses the Certificate of Analysis (CoA) requirements necessary to use 1,4-BCPP as a Reference Standard . Using a generic "research grade" chemical for this purpose often leads to quantification errors in drug substance release testing, potentially triggering regulatory hold-ups.[1]
Part 1: Anatomy of a Compliant CoA
A standard CoA lists purity.[2] A regulatory-grade CoA for 1,4-BCPP must validate specificity against its structural analogs.
Core CoA Parameters
| Parameter | Method | Acceptance Criteria (Ref. Std. Grade) | The "Why" (Expert Insight) |
| Appearance | Visual | White to Off-white Solid | Colored impurities often indicate oxidation of the phenyl ring or residual aniline precursors.[1] |
| Identity (IR/NMR) | 1H-NMR, FT-IR | Conforms to Structure | Must explicitly distinguish from the mono form (m-CPP). Look for the absence of the N-H proton signal (~9.0 ppm broad) which is present in m-CPP but absent in 1,4-BCPP.[1] |
| Purity (HPLC) | RP-HPLC (UV) | ≥ 98.0% (Area %) | Critical: Must resolve 1,4-BCPP from m-CPP and 3-chloroaniline. |
| Residual Solvents | GC-HS | < ICH Q3C Limits | High molecular weight impurities often trap synthesis solvents (Toluene, DMF).[1] |
| Water Content | KF (Karl Fischer) | Report Value | 1,4-BCPP is hydrophobic; high water content usually indicates surface adsorption or hydrate formation, affecting weight-based calculations.[1] |
| Ash (ROI) | USP <281> | < 0.1% | Ensures no inorganic salt contamination from the cyclization catalyst. |
The "Identity Trap": Isomeric Contamination
A common failure mode in CoAs for this compound is the lack of Regio-isomer Specificity .
-
Risk: The starting material (3-chloroaniline) may contain traces of 2-chloro or 4-chloro isomers.[1]
-
CoA Requirement: The CoA must state that 1,4-bis(2-chlorophenyl) and 1,4-bis(4-chlorophenyl) analogs are below the limit of detection (LOD), or quantified.
Part 2: Comparative Analysis – Standard vs. Certified
Why pay a premium for a Certified Reference Material (CRM) or Secondary Standard grade?
Performance Comparison: Impurity Quantification
Scenario: You are quantifying 1,4-BCPP levels in a batch of Trazodone API.
-
Option A: Generic Chemical (95% purity, undefined impurities).
-
Option B: Qualified Reference Standard (>99% purity, TGA-corrected).
Experimental Data Impact (Simulated):
| Metric | Option A: Generic Reagent | Option B: Qualified Standard | Impact on Drug Release |
| Assigned Purity | 95.0% (Estimate) | 99.4% (Mass Balance) | Option A overestimates the impurity in your drug by ~4.4%.[1] |
| Response Factor (RF) | Variable | Constant | Option A causes calibration curve linearity failure ( |
| Retention Time Shift | ± 0.5 min | ± 0.05 min | Option A's impurities may co-elute, masking the peak. |
Expert Verdict: Using Option A (Generic) often results in False Positives (reporting higher impurity levels than exist), leading to unnecessary batch rejection or reprocessing.
Part 3: Experimental Protocols
To validate the CoA claims, the following protocols establish the identity and purity of 1,4-BCPP.
Protocol 1: HPLC Specificity (Separating Bis from Mono)
Objective: Demonstrate that the Reference Standard is free from m-CPP (the mono-substituent).[1]
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax),
.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.[4]
-
Temperature: 40°C.[5]
Expected Results:
-
m-CPP (Mono): Elutes early (~5-7 min) due to the polar secondary amine.[1]
-
1,4-BCPP (Bis): Elutes late (~14-16 min) due to high lipophilicity (two phenyl rings, no H-bonding donor).[1]
-
Note: If your CoA claims 99% purity but you see a peak at 6 minutes, your standard is contaminated with the mono-precursor.
Protocol 2: Solubility & Stability Check
-
Solvent: Do not attempt to dissolve 1,4-BCPP in pure water or weak acidic buffers; it will precipitate.[1]
-
Recommended Diluent: Dissolve in 100% DMSO or Methanol to create a stock solution (1 mg/mL), then dilute into mobile phase.
-
Stability: Stable for >24 months if stored at 2-8°C, protected from light.[1]
Part 4: Visualization of Workflows
Diagram 1: The "Over-Alkylation" Pathway
This diagram illustrates how 1,4-BCPP is formed as a side-product, necessitating its control via CoA.[1]
Caption: The formation pathway of 1,4-BCPP. In synthesis, excess reagent pushes the reaction from the desired Mono-form (m-CPP) to the Bis-form (Impurity).[1]
Diagram 2: CoA Validation Decision Tree
How to process a new lot of 1,4-BCPP Reference Standard in a QC Lab.
Caption: Workflow for qualifying incoming 1,4-BCPP reference standards before use in GMP release testing.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5812205, 1,4-Bis(3-chlorophenyl)piperazine.[1] PubChem. Available at: [Link][1]
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances.[1] EMA Guidelines. Available at: [Link]
-
Symtera Analytics. 1,4-Bis(3-chlorophenyl)-piperazine Reference Standard Data. Symtera. Available at: [Link][1]
Sources
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. jocpr.com [jocpr.com]
- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Comparative Guide: Validated LC-MS/MS Strategies for Trace Piperazine Impurity Profiling
Executive Summary: The Polarity Paradox
Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists.
Piperazine scaffolds are ubiquitous in pharmaceuticals (e.g., antihistamines like Levocetirizine, antidepressants, and antipsychotics). However, their secondary amine structure makes them highly susceptible to N-nitrosation, forming N-nitrosopiperazine (NPZ) and 1-methyl-4-nitrosopiperazine (MNP) —potent genotoxic impurities with strict FDA/EMA limits (often <26.5 ng/day).
The analytical challenge is the "Polarity Paradox": Piperazine and its small-molecule impurities are highly polar and basic. They exhibit poor retention on standard C18 columns (leading to ion suppression in the void volume) but severe peak tailing on unbuffered silica.
This guide compares three validated LC-MS/MS strategies to solve this: Pentafluorophenyl (PFP) Phases , HILIC , and Derivatization , recommending the PFP approach as the modern "Gold Standard" for high-throughput compliance.
Strategic Analysis: Method Selection Decision Matrix
The following decision tree illustrates the logic for selecting the optimal stationary phase based on the specific impurity profile and matrix complexity.
Figure 1: Analytical Decision Tree for Piperazine Impurities. PFP phases offer the best balance of selectivity and robustness for nitrosamines.
Comparative Analysis of Methodologies
Method A: Pentafluorophenyl (PFP) Phases (The Recommended Standard)
Mechanism: PFP columns utilize multiple retention mechanisms: hydrophobicity, dipole-dipole, hydrogen bonding, and crucially,
-
Pros:
-
Superior Selectivity: Separates NPZ from structurally similar API fragments better than C18.
-
Aqueous Stability: Unlike HILIC, PFP runs in high-aqueous conditions, compatible with standard reverse-phase diluents.
-
No Derivatization: Direct injection reduces sample prep error.
-
-
Cons:
-
Requires careful pH control (typically acidic) to suppress silanol activity.
-
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Mechanism: Partitions analytes into a water-enriched layer on the surface of a polar stationary phase (e.g., Silica or Amide) using high-organic mobile phases.
-
Pros:
-
Mass Spec Sensitivity: High organic content (ACN) in the mobile phase enhances desolvation efficiency in ESI sources, often boosting signal by 2-5x.
-
Retention: Excellent for retaining the highly polar parent piperazine.
-
-
Cons:
-
Matrix Intolerance: Salt-rich matrices (common in API synthesis) can cause massive suppression or retention time shifts.
-
Long Equilibration: HILIC requires extensive equilibration between runs.
-
Method C: Derivatization (Dansyl Chloride / NBD-Cl)
Mechanism: Chemical reaction to attach a hydrophobic, ionizable tag to the secondary amine.
-
Pros:
-
Extreme Sensitivity: Can lower LODs to femtogram levels.
-
Standard C18 Usage: Converts the polar piperazine into a lipophilic derivative easily separated on standard columns.
-
-
Cons:
-
Kinetic Issues: Incomplete reaction or side reactions can compromise quantitative accuracy.
-
False Positives: Derivatizing agents can react with matrix components, creating complex background noise.
-
Performance Data Comparison
The following data summarizes performance metrics from validated studies (e.g., analysis of NPZ in Levocetirizine and Rifampicin).
| Parameter | PFP Method (Direct) | HILIC Method | Derivatization (Dansyl-Cl) |
| Column Type | Purospher STAR Phenyl / Kinetex F5 | BEH Amide / TSKgel Amide | C18 (Standard) |
| Mobile Phase | 2mM Ammonium Formate / ACN | 10mM Ammonium Acetate / ACN (90%) | 0.1% Formic Acid / MeOH |
| Retention Time (NPZ) | ~3.5 min (Well retained) | ~4.2 min | ~6.5 min (Derivative) |
| LOD (Limit of Detection) | 0.3 - 0.5 ng/mL | 1.0 - 2.0 ng/mL | < 0.1 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Matrix Effect | Low (< 15% suppression) | High (Requires divert valve) | Moderate |
| Sample Prep Time | Low (Dilute & Shoot) | Low | High (> 60 mins) |
Detailed Protocol: Validated PFP-LC-MS/MS for N-Nitrosopiperazine
This protocol is synthesized from FDA-aligned methods for detecting NPZ in antihistamine APIs. It prioritizes robustness and compliance with ICH Q2(R1).
Instrument Configuration[1][2]
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).[1]
-
Source: Electrospray Ionization (ESI) – Positive Mode .[1][2][3][4]
Chromatographic Conditions[2][3][5][7][8][9][10]
-
Column: Kinetex F5 or Purospher STAR Phenyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).
-
Why: The F5 phase provides the necessary
retention for the nitroso group.
-
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Ammonium formate is critical to buffer the pH and improve peak shape for basic amines.
-
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B (Ramp to wash lipophilic API)
-
7.5 min: 95% B
-
7.6 min: 5% B
-
10.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)[12]
-
Precursor Ion (Q1): 116.1 m/z [M+H]+
-
Quantifier Ion (Q3): 74.1 m/z (Collision Energy: ~20 eV)
-
Qualifier Ion (Q3): 44.1 m/z (Collision Energy: ~35 eV)
-
Internal Standard: NPZ-d4 (Precursor 120.1 -> Product 78.1)
-
Critical: Use a deuterated internal standard to correct for matrix effects.
-
Sample Preparation[1]
-
Stock Solution: Dissolve NPZ standard in Methanol (1 mg/mL).
-
Sample Solution: Weigh 50 mg of API (e.g., Levocetirizine).
-
Extraction: Dissolve in 50:50 Water:Methanol. Vortex for 5 mins. Centrifuge at 10,000 rpm for 10 mins to settle insoluble excipients.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter.
-
Caution: Do not use Nylon filters; they can adsorb nitroso compounds or leach amines.
-
Validation Workflow (ICH Q2)
To ensure this method is "Publish Ready" and compliant, follow this validation loop.
Figure 2: ICH Q2(R1) Validation Workflow. Critical checkpoints include establishing specificity in the presence of high-concentration API.
References
-
FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[7][1][8][9][10][11] Link
-
Bharatiya, S., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. PubMed. Link
-
Gbylik-Sikorska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products. MDPI Molecules. Link
-
McHale, C., & Harmon, T. (2023).[12] Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Technical Report. Link
-
Antia, U., et al. (2010).[13] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP in human plasma. Journal of Forensic Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA updated information on recommended AI Sept 4, 2024 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fda.gov [fda.gov]
- 12. halocolumns.com [halocolumns.com]
- 13. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1,4-Bis(3-chlorophenyl)piperazine: A Comparative Guide to Elemental Analysis
Executive Summary: The Case for Elemental Analysis
In the high-stakes environment of pharmaceutical validation, 1,4-Bis(3-chlorophenyl)piperazine serves a critical role as a reference standard for impurity profiling (specifically Trazodone Impurity H). While modern labs rely heavily on HPLC for purity and NMR for structure, these techniques often fail to detect non-chromatographic impurities such as inorganic salts, trapped solvents, or moisture.
Elemental Analysis (EA) remains the only absolute method to validate the bulk purity and stoichiometry of this compound. This guide provides the theoretical baselines, experimental protocols, and comparative data required to validate this specific halogenated piperazine derivative.
Technical Comparison: EA vs. HPLC vs. qNMR
To understand why EA is non-negotiable for this compound, we must compare it against the alternatives.
| Feature | Elemental Analysis (CHN + Cl) | HPLC-UV/MS | qNMR (Quantitative NMR) |
| Primary Output | Bulk Purity (% composition by weight) | Chromatographic Purity (% area) | Molar Ratio / Structural ID |
| Detection Scope | Organic + Inorganic (indirectly) + Solvates | UV-active organics only | Proton-containing species only |
| Blind Spots | Cannot distinguish isomers | Inorganic salts, Moisture, Silent impurities | Paramagnetic impurities, low sensitivity |
| Validation Role | Gold Standard for stoichiometry & salt form confirmation | Routine batch release | Structural elucidation |
Why EA Wins for 1,4-Bis(3-chlorophenyl)piperazine
This compound is frequently isolated as a Hydrochloride salt or may retain Dichloromethane (DCM) from synthesis.
-
HPLC will show 99.9% purity for both the Free Base and the Dihydrochloride salt because the counter-ion (HCl) is invisible to UV detection.
-
EA immediately distinguishes them: Carbon content drops from 62.55% (Free Base) to 50.55% (2HCl Salt).
Experimental Protocol
Method A: CHN Combustion (Dynamic Flash Combustion)
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube. Combustion Temp: 950°C (with Oxygen boost). Carrier Gas: Helium (140 mL/min).
-
Preparation: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.0 – 2.5 mg of 1,4-Bis(3-chlorophenyl)piperazine into a tin capsule. Note: Tin is required for the exothermic flash.
-
Calibration: Use Acetanilide (K-factor calibration) due to its stability and similar N content.
-
Combustion: Sample is dropped into the reactor. The halogenated nature (Cl) requires a tungsten oxide (WO3) catalyst to prevent the formation of volatile metal chlorides that could foul the detector.
Method B: Chlorine Determination (Schöniger Flask)
Standard CHN analyzers may drift with high halogen content. For validation, use Oxygen Flask Combustion followed by Potentiometric Titration.
-
Combustion: Burn 5 mg sample in an oxygen-filled flask containing absorbing solution (H2O2/NaOH).
-
Titration: Titrate with 0.01 N AgNO3 using a silver electrode.
Validation Data: Theoretical vs. Experimental
The following data tables provide the acceptance criteria for validating the Free Base form (C16H16Cl2N2).
Table 1: Theoretical Composition
Formula: C₁₆H₁₆Cl₂N₂ Molecular Weight: 307.22 g/mol [1][2]
| Element | Theoretical Mass % | Acceptance Range (±0.4%) |
| Carbon (C) | 62.55% | 62.15% – 62.95% |
| Hydrogen (H) | 5.25% | 4.85% – 5.65% |
| Nitrogen (N) | 9.12% | 8.72% – 9.52% |
| Chlorine (Cl) | 23.08% | 22.68% – 23.48% |
Table 2: Representative Validation Scenarios
Use these scenarios to interpret your lab results.
| Scenario | %C | %H | %N | Interpretation | Action |
| PASS (High Purity) | 62.48 | 5.29 | 9.10 | Within ±0.4%. Validated as pure Free Base. | Release Batch. |
| FAIL (Moisture) | 61.20 | 5.60 | 8.90 | Low C, High H. Indicates ~2% water retention. | Dry sample & Retest. |
| FAIL (Salt Form) | 50.60 | 4.80 | 7.40 | Matches Dihydrochloride theoreticals. | Label as 2HCl Salt. |
| FAIL (Solvent) | 60.10 | 5.10 | 8.80 | Low C/N/H ratio consistent with trapped DCM. | Perform TGA/GC-HS. |
Decision Matrix & Workflow
The following diagram illustrates the logical workflow for validating this compound, ensuring that "Invisible" impurities (like trapped HCl or water) are not missed.
Figure 1: Validation Decision Matrix. Note how EA acts as the "Gatekeeper" after HPLC screening.
Troubleshooting & Insights
The "Halogen Effect"
1,4-Bis(3-chlorophenyl)piperazine contains 23% Chlorine . High halogen content can interfere with standard CHN detectors by forming volatile copper halides in the reduction tube.
-
Solution: Ensure your reduction tube contains adequate silver wool (Ag). The silver reacts with free Chlorine to form AgCl, trapping it before it reaches the Thermal Conductivity Detector (TCD).
Distinguishing the Regioisomers
EA cannot distinguish between 1,4-bis(3-chlorophenyl) and 1,4-bis(2-chlorophenyl) isomers (same formula).
-
Protocol: EA must be paired with 1H-NMR or IR spectroscopy to confirm the meta (3-chloro) substitution pattern before final validation.
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999). [Link]
-
Royal Society of Chemistry (RSC). Elemental Analysis: An Important Purity Control But Prone to Manipulations.[3] Inorg.[4] Chem. Front., 2022, 9, 1016. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] (2015).[5] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 59165, 1,4-Bis(3-chlorophenyl)piperazine.[Link]
Sources
- 1. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 2. 1,4-BIS-3-氯苯哌嗪 | 79975-63-6 [m.chemicalbook.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pqri.org [pqri.org]
A Comparative Guide to the Chromatographic Purity Assessment of 1,4-Bis(3-chlorophenyl)piperazine
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 1,4-Bis(3-chlorophenyl)piperazine, a known impurity and potential metabolite related to the antidepressant drug Trazodone, requires rigorous purity assessment to ensure the quality of the final drug product.[1] This guide provides a comprehensive comparison of chromatographic methods for the purity determination of 1,4-Bis(3-chlorophenyl)piperazine, offering in-depth technical insights and supporting experimental data for researchers, scientists, and drug development professionals. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, establishing a framework for self-validating analytical systems.
The Criticality of Purity for Piperazine Derivatives
Piperazine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals.[2] The presence of impurities, such as 1,4-Bis(3-chlorophenyl)piperazine, can arise from synthetic pathways or degradation.[3] These impurities may possess their own pharmacological or toxicological profiles, potentially impacting the safety and therapeutic window of the intended API. Therefore, the deployment of a precise, accurate, and robust analytical method for purity assessment is not merely a regulatory requirement but a scientific imperative.
Chromatographic Approaches: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) stand as the principal techniques for the purity analysis of non-volatile and thermally labile compounds like 1,4-Bis(3-chlorophenyl)piperazine. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying volatile impurities or after appropriate derivatization.
| Feature | HPLC | UPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Advantages | Robust, versatile, and widely available. Suitable for a broad range of analytes. | Faster analysis times, higher resolution, and improved sensitivity compared to HPLC. | High sensitivity and specificity, excellent for identifying unknown impurities. |
| Limitations | Longer run times, lower resolution than UPLC. | Requires specialized high-pressure instrumentation. Potential for column clogging with complex matrices. | Limited to thermally stable and volatile compounds; may require derivatization. |
| Typical Application | Routine quality control, purity assays, and stability testing. | High-throughput screening, impurity profiling, and analysis of complex mixtures. | Identification of trace impurities, metabolic studies.[4] |
Expert Insight: The choice between HPLC and UPLC often hinges on the desired balance between throughput and existing instrumentation. For routine quality control where numerous samples are processed, the significant reduction in run time offered by UPLC can lead to substantial gains in laboratory efficiency. GC-MS is a powerful tool for initial impurity identification due to its mass analysis capabilities, but HPLC/UPLC is generally preferred for quantitative purity assays of the primary substance.
Recommended UPLC Method for Purity Assessment
This section details a robust UPLC method for the chromatographic purity assessment of 1,4-Bis(3-chlorophenyl)piperazine. The method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
Methodological Causality
-
Column Chemistry: A C18 stationary phase is selected for its broad applicability in reversed-phase chromatography, offering good retention and separation of moderately non-polar compounds like 1,4-Bis(3-chlorophenyl)piperazine.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (ammonium acetate) and an organic modifier (methanol or acetonitrile) provides the necessary flexibility to resolve impurities with a range of polarities. The use of a buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.
-
Detection: UV detection is a straightforward and robust method for chromophoric molecules such as 1,4-Bis(3-chlorophenyl)piperazine. A photodiode array (PDA) detector is recommended to assess peak purity and to develop a spectral library of impurities.
Experimental Protocol
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 8.5.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan of the main peak).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 80 |
| 7.0 | 80 |
| 7.1 | 30 |
| 10.0 | 30 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 1,4-Bis(3-chlorophenyl)piperazine reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes:
-
Tailing Factor: The tailing factor for the 1,4-Bis(3-chlorophenyl)piperazine peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard solution should be ≤ 2.0%.
Forced Degradation Studies: A Trustworthiness Pillar
To establish the stability-indicating nature of the UPLC method, forced degradation studies are essential.[5] These studies intentionally stress the 1,4-Bis(3-chlorophenyl)piperazine sample to generate potential degradation products.[6]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
Following exposure, the stressed samples are analyzed using the developed UPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other, and the peak purity of the main peak is maintained in the presence of its degradants.
Caption: Workflow for Forced Degradation Studies.
Alternative Purity Assessment Methods: A Comparative Overview
While chromatographic techniques are the workhorses of purity analysis, other methods offer unique advantages and can be used as complementary or orthogonal techniques.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7][8]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a specific proton signal of 1,4-Bis(3-chlorophenyl)piperazine to that of a certified internal standard with a known purity, the absolute purity of the sample can be determined.
-
Advantages:
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer.
-
Peak overlap can complicate quantification in complex mixtures.
-
Caption: Principle of Quantitative NMR (qNMR).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[12]
-
Principle: The presence of impurities lowers the melting point and broadens the melting range of a pure substance.[13] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated using the van't Hoff equation.[13]
-
Advantages:
-
Provides a measure of absolute purity for crystalline materials.[13]
-
Requires a small amount of sample.
-
Can be a rapid technique for purity screening.
-
-
Limitations:
Conclusion: An Integrated Approach to Purity Assessment
The chromatographic purity assessment of 1,4-Bis(3-chlorophenyl)piperazine is a critical step in ensuring pharmaceutical quality. A well-validated, stability-indicating UPLC method, as detailed in this guide, provides a robust and reliable approach for routine analysis. However, a comprehensive understanding of a substance's purity profile is best achieved through an integrated approach. Orthogonal techniques such as qNMR and DSC offer valuable, complementary data that can enhance confidence in the purity assignment. By understanding the principles, advantages, and limitations of each technique, scientists can make informed decisions to develop a holistic and scientifically sound purity assessment strategy.
References
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
-
qReference. Quality Control Methods. Retrieved from [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
SynThink. Trazodone EP Impurities & USP Related Compounds. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from [Link]
-
ResearchGate. Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF. Retrieved from [Link]
-
PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]
-
Springer. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]
-
Pharmaceutical Technology. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
SIELC Technologies. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]
-
MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed. (2008, August 1). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Symtera Analytics. 1,4-Bis(3-chlorophenyl)-piperazine. Retrieved from [Link]
-
Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
Sources
- 1. 1,4-Bis(3-chlorophenyl)-piperazine | CAS# 79975-63-6 | Câ‚₆Hâ‚₆Clâ‚‚Nâ‚‚ [symteraanalytics.com]
- 2. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. emerypharma.com [emerypharma.com]
- 10. rssl.com [rssl.com]
- 11. qreference.qnmr.com [qreference.qnmr.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermalsupport.com [thermalsupport.com]
Comparison of Retention Times: mCPP vs. 1,4-Bis(3-chlorophenyl)piperazine
Executive Summary
In the chromatographic analysis of piperazine derivatives, 1-(3-chlorophenyl)piperazine (mCPP) and 1,4-Bis(3-chlorophenyl)piperazine exhibit distinct retention behaviors driven by significant differences in polarity and molecular weight.
-
The Bottom Line: In standard Reversed-Phase HPLC (RP-HPLC) on C18 columns, mCPP elutes significantly earlier than the 1,4-Bis analog. The 1,4-Bis compound is a highly lipophilic "late eluter" that often requires high organic solvent strength (>90% ACN/MeOH) to desorb, posing a risk of carryover between runs if the gradient flush is insufficient.
-
The Mechanism: The presence of a second chlorophenyl ring in the 1,4-Bis structure dramatically increases its LogP (hydrophobicity) and eliminates the secondary amine functionality, enhancing its affinity for non-polar stationary phases.
Physicochemical Profile & Structural Basis
To understand the separation logic, we must first contrast the molecular properties that dictate chromatographic interaction.
| Feature | mCPP (Target Analyte) | 1,4-Bis(3-chlorophenyl)piperazine (Impurity) | Impact on Chromatography |
| Structure | Mono-N-aryl piperazine | Di-N,N'-aryl piperazine | Steric Bulk & Hydrophobicity |
| Formula | C₁₀H₁₃ClN₂ | C₁₆H₁₆Cl₂N₂ | Molecular Weight (GC Elution) |
| MW | 196.68 g/mol | 307.22 g/mol | Higher MW = Later elution in GC |
| LogP (Est.) | ~2.6 - 2.9 | ~5.2 - 5.8 | Higher LogP = Stronger C18 retention |
| Basicity (pKa) | Basic (Secondary Amine) | Weakly Basic (Two Aniline-like Ns) | mCPP ionizes more readily at pH 3-4 |
Synthesis & Impurity Origin
The 1,4-Bis compound typically arises during the synthesis of mCPP as a result of over-arylation . If the stoichiometry of the alkylating agent (e.g., 1-bromo-3-chlorobenzene) is not strictly controlled, the remaining secondary amine of mCPP reacts further to form the symmetrical dimer.
Figure 1: Origin of the 1,4-Bis impurity during mCPP synthesis. The transformation from mono- to bis-substitution drastically alters the polarity profile.
Chromatographic Behavior: RP-HPLC
In reversed-phase chromatography (the industry standard for this analysis), the separation is governed by the Hydrophobic Subtraction Model .
Retention Mechanism[3]
-
mCPP: Contains a polar secondary amine and a single hydrophobic phenyl ring. Under acidic conditions (pH < 4), the amine is protonated (NH₂⁺), reducing its interaction with the C18 chains. It partitions into the mobile phase relatively quickly.
-
1,4-Bis: Lacks the secondary amine and possesses two hydrophobic chlorophenyl wings. This creates a "greasy" molecule with immense affinity for the octadecylsilane (C18) stationary phase. It requires a high percentage of organic modifier to disrupt van der Waals forces and elute.
Experimental Data: Relative Retention
While absolute retention times shift based on column dimensions and flow rate, the Relative Retention Time (RRT) remains consistent.
-
Reference Method: C18 Column, Formic Acid/Acetonitrile Gradient.
-
mCPP Retention:
min (defined as RRT = 1.00) -
1,4-Bis Retention:
min (RRT 2.5 - 3.0)
Recommended Protocol (HPLC-UV/MS)
This protocol ensures the elution of the highly retained 1,4-Bis compound to prevent carryover.
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV @ 254nm (aromatic ring) or MS (ESI+).
| Time (min) | % Mobile Phase B | Phase Description |
| 0.00 | 10% | Initial Loading |
| 2.00 | 10% | Isocratic Hold (Polar impurities) |
| 10.00 | 95% | Linear Gradient (Elution of mCPP ~5 min) |
| 13.00 | 95% | Hold High Organic (Elution of 1,4-Bis) |
| 13.10 | 10% | Re-equilibration |
| 16.00 | 10% | End of Run |
Critical Note: If you stop the run at 10 minutes, the 1,4-Bis impurity will likely remain on the column and elute unpredictably in the next injection (ghost peak).
Chromatographic Behavior: GC-MS
Gas Chromatography separates based on volatility (boiling point) and molecular weight.
Retention Logic
-
mCPP: Lower molecular weight (196) and higher vapor pressure. Elutes early.
-
1,4-Bis: High molecular weight (307) and significantly higher boiling point due to increased pi-pi stacking interactions and mass. Elutes very late.
Experimental Data (GC-MS)
-
Column: HP-5MS (5% Phenyl Methyl Siloxane) or equivalent.[2]
-
Temperature Program: 80°C to 300°C @ 10°C/min.
-
mCPP Elution: ~12-14 min range.
-
1,4-Bis Elution: ~22-25 min range (often near the end of the ramp).
Analytical Decision Workflow
Use this logic flow to determine the presence of the 1,4-Bis impurity in your mCPP samples.
Figure 2: Screening workflow for detecting bis-aryl impurities in mCPP samples.
References
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Describes synthesis byproducts and general chromatographic behavior of substituted piperazines). Link
-
Maurer, H. H., et al. (2004). "Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection." Journal of Analytical Toxicology. (Provides GC-MS retention context for mCPP and metabolites). Link
-
De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. (Discusses impurity profiling of piperazine drugs). Link
-
PubChem. (n.d.). Compound Summary: 1-(3-Chlorophenyl)piperazine.[3][4][5][6][7] (Physicochemical data source). Link
Sources
- 1. Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone EP Impurity H | CAS No- 9/7/6323 | Bispiperazine analog (USP) [chemicea.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
